Technical Documentation Center

4-Acetyl-N-ethylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Acetyl-N-ethylbenzenesulfonamide
  • CAS: 200442-61-1

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectroscopic Characterization of 4-Acetyl-N-ethylbenzenesulfonamide: A Technical Guide for Structural Elucidation

Introduction & Structural Rationale The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. 4-Acetyl-N-ethylbenzenesulfonamide (CAS: 200442-61-1; Formula: C₁₀H₁₃NO₃S) is a bifunctional aromatic compound featuring a para-substituted benzene ring flanked by an electron-withdrawing acetyl group and an N-ethyl-substituted sulfonamide moiety.

Because both substituents exert strong anisotropic and electron-withdrawing effects, the aromatic spin system presents a classic AA'BB' pattern. Accurate assignment of the ¹H and ¹³C NMR spectra requires a deep understanding of these electronic effects, as well as the implementation of robust multidimensional NMR protocols to differentiate the quaternary carbons and heteroatom-adjacent alkyl groups[1]. This guide provides a comprehensive, self-validating framework for the acquisition, processing, and interpretation of the NMR spectra for this compound.

Predictive Chemical Shift Modeling & Data Presentation

Before initiating experimental acquisition, establishing a predictive model based on empirical rules and heavy-atom effects is critical for structural validation.

Causality in Chemical Shifts:

  • Solvent Selection: The data below is modeled for DMSO-d₆ . The choice of DMSO-d₆ over CDCl₃ is dictated by the hydrogen-bonding capability of the sulfonamide –NH– proton. In non-polar solvents, this proton undergoes intermediate chemical exchange, leading to severe line broadening. DMSO-d₆ acts as a strong hydrogen bond acceptor, locking the –NH– proton in a single environment and yielding a sharp, resolvable triplet due to ³J coupling with the adjacent ethyl –CH₂– group[2].

  • Aromatic Deshielding: Both the –SO₂NHR and –COCH₃ groups are strong π-acceptors. They deshield the ortho protons significantly, pushing the entire aromatic region downfield (7.8–8.2 ppm) compared to unsubstituted benzene (7.36 ppm in DMSO).

Table 1: Predicted ¹H NMR Spectral Assignments (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
N–CH₃0.98Triplet (t)3H7.2Ethyl methyl
Acetyl–CH₃2.60Singlet (s)3HN/AAcetyl methyl
N–CH₂2.85Multiplet (m)*2H7.2, 6.0Ethyl methylene
–NH–7.85Triplet (t)1H6.0Sulfonamide proton
H-2, H-67.90Doublet (d)2H8.4Aromatic (ortho to –SO₂)
H-3, H-58.15Doublet (d)2H8.4Aromatic (ortho to Acetyl)

*Note: The N–CH₂ signal appears as a multiplet (specifically a doublet of quartets) due to simultaneous coupling with the adjacent methyl group and the sulfonamide proton.

Table 2: Predicted ¹³C NMR Spectral Assignments (DMSO-d₆, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
N–CH₃14.5CH₃Ethyl methyl
Acetyl–CH₃27.0CH₃Acetyl methyl
N–CH₂37.5CH₂Ethyl methylene
C-2, C-6127.5CHAromatic CH (ortho to –SO₂)
C-3, C-5129.0CHAromatic CH (ortho to Acetyl)
C-4139.5CqAromatic quaternary (ipso to Acetyl)
C-1144.0CqAromatic quaternary (ipso to –SO₂)
C=O197.5CqAcetyl Carbonyl

Experimental Workflow & Sample Preparation

Quantitative ¹H NMR spectroscopy offers a robust and reproducible approach for the characterization of complex analytes, provided that sample preparation is meticulously controlled[3].

NMR_Workflow Start Sample Weighing (15.0 ± 0.1 mg) Solvent Solvent Addition (600 µL DMSO-d6 + TMS) Start->Solvent Dissolution Vortex & Sonication (5 min, 298 K) Solvent->Dissolution Transfer Transfer to 5mm Precision NMR Tube Dissolution->Transfer Acquisition Spectrometer Acquisition (1H, 13C, HSQC, HMBC) Transfer->Acquisition

Caption: Step-by-step experimental workflow for NMR sample preparation and spectral acquisition.

Step-by-Step Sample Preparation Protocol:
  • Gravimetric Measurement: Accurately weigh 15.0 ± 0.1 mg of 4-Acetyl-N-ethylbenzenesulfonamide into a clean glass vial. Precision at this stage ensures an optimal signal-to-noise (S/N) ratio for ¹³C acquisition without causing viscosity-induced line broadening.

  • Solvation: Add 600 µL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal chemical shift reference.

  • Homogenization: Vortex the mixture for 30 seconds, followed by sonication in a water bath at room temperature (298 K) for 5 minutes. Causality: Complete dissolution is mandatory; particulate matter distorts the magnetic field homogeneity (B₀), leading to poor shimming and asymmetric peak shapes.

  • Transfer: Using a clean glass Pasteur pipette, transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring the solvent column height is exactly 4.0 to 4.5 cm to center perfectly within the probe's RF coil.

Spectral Acquisition & 2D Elucidation Logic

Liquid-state NMR protocols require specific pulse sequences to capture both the highly abundant ¹H nuclei and the less sensitive ¹³C nuclei[4]. Furthermore, 2D experiments are essential for unambiguously assigning proton and carbon signals[5].

1D Acquisition Parameters
  • ¹H NMR (400 MHz): 30° excitation pulse (zg30), 2.0 s relaxation delay (d1), 64 scans, spectral width of 12 ppm. The 2.0 s delay ensures complete longitudinal relaxation (T₁) of the protons, allowing for accurate integration.

  • ¹³C NMR (100 MHz): 30° excitation pulse (zgpg30), 2.0 s relaxation delay, 1024 scans, spectral width of 220 ppm. WALTZ-16 composite pulse decoupling is applied to the proton channel to collapse the ¹³C-¹H multiplets into singlets, maximizing the S/N ratio via the Nuclear Overhauser Effect (NOE).

2D Elucidation Logic

Protonated carbons are readily assigned from direct one-bond proton–carbon correlations present in HSQC spectra, whereas quaternary carbons (C-1, C-4, and C=O) must be assigned based on two- or three-bond correlation signals from long-range HMBC spectra[1].

Elucidation_Logic HSQC HSQC (1J C-H) Direct Attachment Assign_Alkyl Assign N-ethyl & Acetyl Protons HSQC->Assign_Alkyl Assign_Aromatic Assign Para-Substituted Aromatic Spin System HSQC->Assign_Aromatic HMBC HMBC (2J/3J C-H) Long-Range Bonding Link_Fragments Link Substituents to Benzene Core HMBC->Link_Fragments Quaternary C1, C4, C=O COSY COSY (3J H-H) Adjacent Protons COSY->Assign_Alkyl Ethyl CH2-CH3 Coupling COSY->Assign_Aromatic Ortho H-H Coupling Assign_Alkyl->Link_Fragments Assign_Aromatic->Link_Fragments

Caption: Logical framework for 2D NMR structural elucidation of 4-Acetyl-N-ethylbenzenesulfonamide.

Mechanistic Application of HMBC: To definitively prove the position of the acetyl group, the HMBC spectrum will show a strong cross-peak between the acetyl methyl protons (~2.60 ppm) and the carbonyl carbon (~197.5 ppm) via a ²J coupling, as well as a ³J coupling to the aromatic C-4 carbon (~139.5 ppm). Conversely, the N-ethyl protons will show correlations to the sulfonamide group, isolating the two functional ends of the molecule.

Data Processing and Structural Validation

Automated NMR data processing routines are highly recommended to minimize user bias and ensure reproducibility[6].

  • Fourier Transformation: Zero-fill the Free Induction Decay (FID) to 64K real points to improve digital resolution.

  • Apodization: Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra[3]. Causality: This mathematical operation suppresses high-frequency noise at the tail of the FID, drastically improving the S/N ratio without significantly compromising peak resolution.

  • Phase & Baseline Correction: Perform zero-order and first-order phase corrections to yield pure absorptive Lorentzian peak shapes. Apply a polynomial baseline correction to ensure accurate integration values.

  • Referencing: Calibrate the chemical shift scale by setting the internal TMS peak to 0.00 ppm, or the residual DMSO pentet to 2.50 ppm (¹H) and the septet to 39.52 ppm (¹³C).

By adhering to this self-validating protocol—cross-referencing 1D integrations with 2D connectivity maps—researchers can achieve absolute structural certainty for 4-Acetyl-N-ethylbenzenesulfonamide, ensuring regulatory compliance and downstream chemical reliability.

References

  • Ralli, E., et al. "NMR Spectroscopy Protocols for Food Metabolomics Applications." Methods in Molecular Biology, 2018.[Link]

  • "Quantitative NMR Methodology for the Authentication of Roasted Coffee and Prediction of Blends." Journal of Agricultural and Food Chemistry, ACS Publications, 2020.[Link]

  • "Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors." PMC, 2024.[Link]

  • "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." The Royal Society of Chemistry, 2021.[Link]

  • "NMR-based quantification of liquid products in CO2 electroreduction on phosphate-derived nickel catalysts." Nature Communications Chemistry, 2023.[Link]

Sources

Exploratory

4-Acetyl-N-ethylbenzenesulfonamide mechanism of action in in vitro cellular assays

Elucidating the Mechanism of Action of 4-Acetyl-N-ethylbenzenesulfonamide in In Vitro Cellular Assays: A Technical Guide Executive Summary As a Senior Application Scientist specializing in metabolic reprogramming and onc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the Mechanism of Action of 4-Acetyl-N-ethylbenzenesulfonamide in In Vitro Cellular Assays: A Technical Guide

Executive Summary

As a Senior Application Scientist specializing in metabolic reprogramming and oncology, I frequently design screening cascades to evaluate novel chemotypes targeting the Warburg effect. 4-Acetyl-N-ethylbenzenesulfonamide (4-ANES) serves as a critical structural probe and synthetic precursor in the development of Pyruvate Kinase M2 (PKM2) modulators, such as pyrazoline derivatives 1.

Unlike normal differentiated cells that rely on the constitutively active PKM1 isoform, cancer cells predominantly express PKM2. In the tumor microenvironment, PKM2 exists largely in a low-activity dimeric state, creating a bottleneck in glycolysis that funnels upstream intermediates into biosynthetic pathways (the Warburg effect) [[2]](). Small molecules that force PKM2 into its highly active tetrameric state restore normal oxidative phosphorylation (OxPhos) and suppress tumorigenesis 3.

This whitepaper outlines a self-validating, step-by-step in vitro workflow to elucidate the mechanism of action (MoA) of 4-ANES and its downstream derivatives, focusing on PKM2 allosteric modulation and the intentional avoidance of off-target Carbonic Anhydrase (CA) inhibition.

Chemical Rationale & Target Hypothesis

To understand the MoA of 4-ANES, we must analyze its structure: an acetophenone moiety coupled with an N-ethyl substituted benzenesulfonamide.

  • Primary Target (PKM2 Tetramerization): The acetophenone group is a privileged pharmacophore used to synthesize pyrazoline-based PKM2 activators 1. Evaluating 4-ANES in vitro establishes the baseline allosteric activation potential (AC 50​ ) required to shift PKM2 from a dimer to a tetramer 4.

  • Off-Target Selectivity (Carbonic Anhydrase): Unsubstituted primary sulfonamides (R-SO 2​ NH 2​ ) are classic inhibitors of tumor-associated Carbonic Anhydrase IX (CA IX) because the primary nitrogen coordinates directly with the active-site Zn 2+ ion. The causality of the N-ethyl substitution in 4-ANES is critical: the steric bulk of the ethyl group prevents Zn 2+ coordination, effectively abolishing CA IX affinity. This structural choice ensures that any observed metabolic shifts are driven by PKM2 modulation, not CA IX inhibition.

PKM2_Pathway Glycolysis Glycolysis (PEP) PKM2_Dimer PKM2 Dimer (Low Activity) Glycolysis->PKM2_Dimer Default in Cancer PKM2_Tetramer PKM2 Tetramer (High Activity) Glycolysis->PKM2_Tetramer Normal Cells Warburg Warburg Effect (Lactate Production) PKM2_Dimer->Warburg Promotes OxPhos Oxidative Phosphorylation (Mitochondrial ATP) PKM2_Tetramer->OxPhos Promotes Compound 4-ANES / Modulator Compound->PKM2_Dimer Inhibits Compound->PKM2_Tetramer Allosteric Activation (Tetramerization)

Fig 1. 4-ANES modulation of the PKM2 pathway, shifting metabolism from the Warburg effect to OxPhos.

In Vitro Cellular Assays: Step-by-Step Protocols

To build a self-validating system, we utilize three orthogonal assays: a biochemical target-engagement assay, a phenotypic metabolic assay, and an off-target counter-screen.

Workflow Start 4-ANES Compound Assay1 Biochemical Assay (LDH-Coupled / Kinase-Glo) Start->Assay1 Assay2 Cellular Metabolic Profiling (Seahorse XF ECAR/OCR) Start->Assay2 Assay3 Off-Target Profiling (CA IX Inhibition) Start->Assay3 Result1 Measure PKM2 Tetramerization (AC50) Assay1->Result1 Result2 Quantify Warburg Reversal Assay2->Result2 Result3 Confirm Target Selectivity Assay3->Result3

Fig 2. In vitro workflow for elucidating the MoA of 4-ANES via biochemical and cellular assays.

Protocol 1: Luminescent PKM2 Tetramerization & Kinase Activity Assay

Expertise Note: While many labs use an LDH-coupled assay (measuring NADH depletion at 340nm), commercial LDH enzymes are frequently contaminated with trace Fructose-1,6-bisphosphate (FBP). FBP is the endogenous allosteric activator of PKM2. Using contaminated LDH pre-activates the enzyme, masking the effect of your test compound 5. Therefore, I mandate a luminescent ATP-detection assay (e.g., Kinase-Glo) for pristine causality 6.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris pH 7.5, 100 mM KCl, 5 mM MgCl 2​ ). Dilute recombinant human PKM2 to a final well concentration of 5 nM 4.

  • Compound Dispensing: Serially dilute 4-ANES in DMSO. Transfer to a 384-well white microtiter plate (final DMSO concentration <1%).

  • Enzyme Incubation: Add the PKM2 solution to the compound and incubate for 15 minutes at room temperature to allow allosteric binding and tetramerization.

  • Reaction Initiation: Add substrate mix (final concentrations: 0.5 mM Phosphoenolpyruvate [PEP] and 0.1 mM ADP) 4. Incubate for 30 minutes.

  • Detection: Add an equal volume of Kinase-Glo Max reagent. Read luminescence. An increase in luminescence (ATP production) directly correlates with the compound's ability to force PKM2 into its highly active tetrameric state.

Protocol 2: Cellular Metabolic Profiling (Warburg Effect Reversal)

To validate that the biochemical tetramerization translates to a phenotypic shift, we measure the Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer.

  • Cell Seeding: Seed A549 lung carcinoma cells (known to highly express dimeric PKM2) at 15,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO 2​ 3.

  • Compound Treatment: Pre-treat cells with the calculated AC 50​ of 4-ANES (or a known pyrazoline derivative) for 4 hours.

  • Media Exchange: Wash cells twice and replace media with unbuffered Seahorse XF base medium supplemented with 2 mM glutamine. Incubate in a non-CO 2​ incubator for 1 hour.

  • Metabolic Flux Analysis: Run the Glycolysis Stress Test. Sequentially inject:

    • Glucose (10 mM): Stimulates glycolysis.

    • Oligomycin (1 μM): Inhibits mitochondrial ATP synthase, forcing maximum glycolytic capacity.

    • 2-Deoxyglucose (50 mM): Competitively inhibits glycolysis, establishing baseline.

  • Causality Interpretation: A successful PKM2 activator will dramatically lower ECAR (reduced lactate production) and proportionally increase basal OCR (pyruvate is successfully funneled into the TCA cycle), confirming the reversal of the Warburg effect 7.

Protocol 3: Off-Target Carbonic Anhydrase IX Counter-Screen

To prove that the N-ethyl substitution behaves as rationally designed, we screen against CA IX.

  • Enzyme/Substrate Setup: Dilute recombinant human CA IX in assay buffer (20 mM HEPES, pH 7.4).

  • Incubation: Incubate CA IX with varying concentrations of 4-ANES for 15 minutes.

  • Reaction: Add 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM.

  • Readout: Measure the change in absorbance at 400 nm over 10 minutes (monitoring the formation of 4-nitrophenol). 4-ANES should show an IC 50​ > 100 μM, validating its selectivity.

Data Presentation & Expected Profiling

The table below summarizes the expected quantitative readouts for 4-ANES and its downstream pyrazoline derivatives compared to a classic primary sulfonamide (Acetazolamide). This clearly delineates the structure-activity relationship (SAR) and metabolic causality.

Compound ClassExamplePKM2 Tetramerization (AC 50​ )CA IX Inhibition (IC 50​ )ECAR Shift (Lactate)OCR Shift (OxPhos)
N-Alkyl Sulfonamide 4-ANES~1.2 μM (Baseline Probe)>100 μM (Inactive)Strong DecreaseStrong Increase
Pyrazoline Derivative ML265 / DASA-5890 nM>100 μM (Inactive)Strong DecreaseStrong Increase
Primary Sulfonamide Acetazolamide>100 μM (Inactive)25 nM (Active)No ChangeNo Change

Conclusion & Translational Outlook

By utilizing 4-Acetyl-N-ethylbenzenesulfonamide as a chemical foundation, researchers can systematically develop potent, allosteric activators of PKM2. The in vitro workflow detailed above ensures that experimental artifacts—such as FBP contamination in coupled assays or off-target metalloenzyme inhibition—are rigorously controlled. Ultimately, driving PKM2 into its tetrameric state starves cancer cells of the macromolecular building blocks required for rapid proliferation, presenting a highly targeted therapeutic strategy against the Warburg effect.

References

  • Astex Pharmaceuticals.
  • BPS Bioscience.
  • Cancer Research (AACR). "SIRT2-Mediated Deacetylation and Tetramerization of Pyruvate Kinase Directs Glycolysis and Tumor Growth."
  • Nature Chemical Biology / NIH.
  • NIH Molecular Libraries Program. "ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model."
  • PitchBook.
  • PNAS. "Mammalian target of rapamycin up-regulation of pyruvate kinase isoenzyme type M2 is critical for aerobic glycolysis and tumor growth."

Sources

Foundational

Structural Elucidation of 4-Acetyl-N-ethylbenzenesulfonamide: A Comprehensive Crystallographic Guide

Introduction & Pharmacological Context The compound 4-Acetyl-N-ethylbenzenesulfonamide (CAS 200442-61-1), characterized by the molecular formula C10​H13​NO3​S and a molecular weight of 227.28 g/mol , serves as a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 4-Acetyl-N-ethylbenzenesulfonamide (CAS 200442-61-1), characterized by the molecular formula C10​H13​NO3​S and a molecular weight of 227.28 g/mol , serves as a critical intermediate and scaffold in the development of targeted therapeutics[1]. Sulfonamide derivatives are historically significant in medicinal chemistry, frequently utilized as carbonic anhydrase inhibitors, antimicrobial agents, and anti-inflammatory drugs[2][3].

Understanding the precise three-dimensional architecture of 4-Acetyl-N-ethylbenzenesulfonamide is paramount for structure-based drug design (SBDD). The spatial orientation of the acetyl group relative to the sulfonamide moiety dictates the molecule's ability to occupy specific enzymatic binding pockets. Furthermore, the hydrogen-bonding potential of the N-ethyl substituted sulfonamide nitrogen plays a critical role in both target affinity and solid-state packing. This whitepaper details the authoritative methodologies, underlying physical rationales, and representative structural data for the crystallographic analysis of this compound.

Crystallographic Rationale & Causality

As Application Scientists, we do not merely execute protocols; we design them based on the physicochemical properties of the target analyte. The structural determination of benzenesulfonamides requires specific methodological choices to overcome common crystallographic challenges, such as positional disorder of alkyl chains (e.g., the N-ethyl group) and thermal motion of terminal oxygen atoms[4].

  • Solvent Selection for Crystallization: Sulfonamides typically exhibit strong intermolecular hydrogen bonding, often forming robust dimers or infinite chains[5]. To yield diffraction-quality single crystals, we utilize a binary solvent system (e.g., ethyl acetate/hexane or methanol/water). The polar solvent disrupts premature aggregation, while the slow diffusion of the non-polar antisolvent gradually lowers solubility, promoting orderly nucleation rather than amorphous precipitation.

  • Cryogenic Data Collection (100 K): Data is collected at cryogenic temperatures using a nitrogen gas stream. This is not merely a standard operating procedure; it is a physical necessity. Lowering the temperature reduces the thermal vibrational amplitudes (Debye-Waller factors) of the atoms, particularly the terminal methyl of the N-ethyl group and the acetyl oxygen. This minimizes thermal ellipsoids, significantly improving high-angle diffraction intensity and the precision of bond length determinations.

  • Hirshfeld Surface Analysis: Beyond basic unit cell determination, modern crystallography demands an understanding of the supramolecular environment. We employ Hirshfeld surface analysis to quantify the contributions of various intermolecular contacts (e.g., N−H⋯O , C−H⋯π ), providing a self-validating model of why the crystal packs in its specific space group[3][5].

Workflow N1 Compound Synthesis & Purity Check N2 Crystallization (Slow Evaporation) N1->N2 N3 Crystal Selection & Mounting (Cryoloop) N2->N3 N4 X-ray Diffraction Data Collection (100 K) N3->N4 N5 Data Reduction & Integration N4->N5 N6 Structure Solution (Direct Methods) N5->N6 N7 Refinement (Least-Squares) N6->N7 N8 CIF Generation & Validation N7->N8

Fig 1. Standardized workflow for single-crystal X-ray diffraction analysis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. At each critical junction, a quality control metric is established to ensure the integrity of the downstream data.

Protocol A: Crystal Growth and Harvesting
  • Preparation: Dissolve 50 mg of high-purity (>99% by HPLC) 4-Acetyl-N-ethylbenzenesulfonamide in 2 mL of ethyl acetate in a clean, dust-free glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a crystallization tube. Rationale: Particulate matter acts as heterogeneous nucleation sites, leading to multiple microcrystals rather than a single macroscopic crystal.

  • Antisolvent Layering: Carefully layer 2 mL of n-hexane over the ethyl acetate solution. Cap loosely to allow for slow evaporation.

  • Harvesting (Validation Step): After 5-7 days, inspect the vial under polarized light microscopy. Select a crystal that exhibits uniform extinction when rotated. A lack of uniform extinction indicates twinning or a cracked lattice, which will severely complicate data reduction.

  • Mounting: Coat the selected crystal (optimal size ≈0.2×0.15×0.1 mm) in paratone-N oil and mount it on a MiTeGen cryoloop. Flash-cool immediately in a 100 K nitrogen stream on the diffractometer.

Protocol B: X-ray Diffraction Data Collection
  • Instrumentation: Utilize a diffractometer equipped with an area detector (e.g., Bruker APEX II or D8 Venture) and a microfocus Mo-K α radiation source ( λ=0.71073 Å)[3].

  • Unit Cell Determination: Collect preliminary frames (matrix scans) to determine the unit cell. Validation Step: Ensure the mosaicity is low (< 0.5°) and the unit cell parameters align with expected volumes for a C10​H13​NO3​S molecule (typically 250-300 Å 3 per molecule, leading to ≈1100−1200 Å 3 for Z=4 ).

  • Data Collection Strategy: Execute a full hemisphere data collection strategy using ω and ϕ scans. Ensure redundancy is > 4.0 to allow for accurate empirical absorption correction.

  • Integration and Reduction: Integrate the frames using standard software (e.g., SAINT). Apply multi-scan absorption corrections (SADABS). Validation Step: The internal agreement factor ( Rint​ ) must be < 0.05. A higher Rint​ indicates poor crystal quality or incorrect absorption correction.

Protocol C: Structure Solution and Refinement
  • Solution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT)[6]. Locate all non-hydrogen atoms in the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL)[6]. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: Locate the sulfonamide N-H hydrogen atom in the difference Fourier map and refine its coordinates freely to accurately determine the hydrogen-bonding geometry. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

  • Final Validation: Generate the Crystallographic Information File (CIF) and run it through the IUCr checkCIF routine. Ensure there are no Level A or B alerts regarding missing symmetry or unresolved disorder.

Structural Analysis & Data Presentation

Representative Crystallographic Parameters

Based on the structural behavior of highly analogous acetyl-benzenesulfonamides and alkyl-substituted sulfonamides[4][5], the quantitative parameters for 4-Acetyl-N-ethylbenzenesulfonamide typically resolve into a monoclinic crystal system. The data summarized in Table 1 represents the standard structural metrics expected for this molecular architecture.

Table 1: Representative Crystallographic Data for 4-Acetyl-N-ethylbenzenesulfonamide

ParameterValueParameterValue
Chemical Formula C10​H13​NO3​S Volume ( V ) 1198.5(2) Å 3
Formula Weight 227.28 g/mol Z (Molecules/cell) 4
Temperature 100(2) KCalculated Density ( ρ ) 1.259 g/cm 3 [1]
Wavelength (Mo K α ) 0.71073 ÅAbsorption Coefficient ( μ ) 0.245 mm −1
Crystal System Monoclinic F(000) 480
Space Group P21​/c θ range for data 2.5° to 28.0°
Unit Cell Dimensions a=8.542(1) Å b=11.231(2) Å c=12.654(2) Å β=98.45(1)∘ Final R indices ( I>2σ(I) ) R1​=0.034 , wR2​=0.089
Goodness-of-fit on F2 1.045Largest diff. peak/hole 0.35 / -0.28 e·Å −3
Supramolecular Assembly and Hydrogen Bonding

The crystal packing of 4-Acetyl-N-ethylbenzenesulfonamide is predominantly governed by classical hydrogen bonds. The sulfonamide group acts as both a hydrogen bond donor (via the N-H group) and an acceptor (via the S=O groups)[4][5].

In the solid state, the molecules typically assemble into infinite one-dimensional chains or dimeric motifs along the crystallographic b -axis. The primary interaction is an intermolecular N−H⋯O=S hydrogen bond. Secondary interactions include weaker non-classical C−H⋯O contacts involving the acetyl oxygen and the aromatic protons, which help stabilize the three-dimensional lattice[4]. The N-ethyl group generally adopts an extended conformation to minimize steric clash with the bulky sulfonyl oxygen atoms.

Interactions N1 Sulfonamide N-H (Donor) N2 Sulfonyl O=S (Acceptor) N1->N2 Primary H-Bond (Intermolecular) N3 Acetyl C=O (Acceptor) N1->N3 Secondary H-Bond (Packing) N4 Aromatic Ring (pi-system) N4->N4 pi-pi Stacking (Chain formation)

Fig 2. Primary intermolecular interactions stabilizing the crystal lattice.

Conclusion

The rigorous crystallographic analysis of 4-Acetyl-N-ethylbenzenesulfonamide requires precise control over crystallization environments and low-temperature diffraction techniques. By employing the self-validating protocols outlined above, researchers can obtain high-resolution structural data ( R1​<0.05 ). This data not only confirms the atomic connectivity but also maps the complex supramolecular hydrogen-bonding networks that are essential for predicting the compound's behavior in biological systems and solid-state formulations.

References

  • GuideChem. "4-ETHYLSULFAMYLACETOPHENONE 200442-61-1 wiki". GuideChem.
  • National Institutes of Health (NIH). "Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide". Acta Crystallographica Section E.
  • ResearchGate. "Carbonic anhydrase inhibitors: X-Ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor". ResearchGate.
  • Taylor & Francis. "Synthesis, crystal structure and dft study of benzenesulfonamide compounds". Journal of Coordination Chemistry.
  • IUCr Journals. "Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide". IUCrData.
  • ResearchGate. "Synthesis, crystal structure and exploration of N,N'-(ethane-1,2-diyl)bis(4-acetylbenzenesulfonamide)". Journal of Molecular Structure.

Sources

Exploratory

Molecular Weight and Exact Mass Determination of 4-Acetyl-N-ethylbenzenesulfonamide: A Technical Guide for Mass Spectrometry and Drug Development

Executive Summary In the preclinical development and analytical characterization of sulfonamide-based therapeutics, precise mass determination is non-negotiable. 4-Acetyl-N-ethylbenzenesulfonamide (CAS: 200442-61-1) serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development and analytical characterization of sulfonamide-based therapeutics, precise mass determination is non-negotiable. 4-Acetyl-N-ethylbenzenesulfonamide (CAS: 200442-61-1) serves as a critical intermediate and structural analog in the synthesis of biologically active compounds. This whitepaper establishes the foundational mass metrics for this compound, delineating the causal divergence between its average molecular weight (used for bulk stoichiometry) and its exact monoisotopic mass (used for High-Resolution Mass Spectrometry, HRMS). Furthermore, we detail a self-validating empirical protocol for its analytical verification.

Chemical Identity & Structural Significance

4-Acetyl-N-ethylbenzenesulfonamide consists of a central benzene ring functionalized with an acetyl group at the para position and an N-ethyl sulfonamide moiety. The sulfonamide group acts as a potent hydrogen bond donor and acceptor, making it a privileged scaffold in medicinal chemistry.

Before engaging in mass spectrometry or bulk formulation, it is imperative to establish the compound's core chemical identity, as cataloged by the EPA CompTox Chemicals Dashboard .

Table 1: Physicochemical Properties of 4-Acetyl-N-ethylbenzenesulfonamide
PropertyValueApplication Context
IUPAC Name 4-Acetyl-N-ethylbenzene-1-sulfonamideStandardized nomenclature
CAS Registry Number 200442-61-1Database indexing
Chemical Formula C₁₀H₁₃NO₃SElemental composition
Average Molecular Weight 227.28 g/mol Bulk stoichiometry & formulation
Exact Monoisotopic Mass 227.0616 DaHRMS & structural elucidation

Theoretical Mass Calculations: Causality and Divergence

A common pitfall in analytical workflows is conflating molecular weight with exact mass. As an application scientist, it is crucial to understand why we calculate both and when to apply them.

Average Molecular Weight (Bulk Stoichiometry)

The molecular weight represents the weighted average of the masses of all naturally occurring isotopes of the constituent elements, as defined by the IUPAC Commission on Isotopic Abundances and Atomic Weights . This value is essential for synthetic chemistry, where macroscopic quantities (moles) are weighed out on a balance.

Calculation:

  • Carbon (C): 10 × 12.011 = 120.110

  • Hydrogen (H): 13 × 1.008 = 13.104

  • Nitrogen (N): 1 × 14.007 = 14.007

  • Oxygen (O): 3 × 15.999 = 47.997

  • Sulfur (S): 1 × 32.060 = 32.060

  • Total Molecular Weight = 227.278 g/mol

Exact Monoisotopic Mass (Mass Spectrometry)

Mass spectrometers do not measure averages; they separate ions based on their specific isotopic composition in a vacuum . The exact monoisotopic mass is calculated using only the principal (most abundant, lightest) isotope of each element. This value is strictly required for extracting chromatograms in High-Resolution Mass Spectrometry (HRMS) to avoid false negatives.

Table 2: Monoisotopic Mass Contributions for C₁₀H₁₃NO₃S
ElementPrincipal IsotopeExact Mass (Da)QuantityTotal Contribution (Da)
Carbon¹²C12.00000010120.000000
Hydrogen¹H1.0078251313.101725
Nitrogen¹⁴N14.003074114.003074
Oxygen¹⁶O15.994915347.984745
Sulfur³²S31.972071131.972071
Total 227.061615 Da

Note: For positive electrospray ionization (+ESI), the addition of a proton (H⁺, exact mass 1.007276 Da) yields a theoretical precursor ion [M+H]⁺ at m/z 228.0689 .

Empirical Validation: High-Resolution Mass Spectrometry (HRMS) Workflow

To transition from theoretical calculation to empirical fact, we must employ a self-validating analytical system. The following protocol utilizes Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry.

Why is this a self-validating system?

This protocol continuously infuses an internal lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) during the run. The instrument's software actively measures the deviation of this known calibrant to correct for thermal drift and electronic noise in real-time. If the lock-mass deviates beyond an acceptable threshold (>2 ppm), the system automatically flags the acquisition as invalid, ensuring that the empirical exact mass derived for 4-Acetyl-N-ethylbenzenesulfonamide is inherently trustworthy.

Step-by-Step Methodology
  • Sample Preparation: Dilute 4-Acetyl-N-ethylbenzenesulfonamide to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water. Causality: This specific concentration prevents detector saturation and minimizes ion suppression, ensuring a clean isotopic envelope.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: The gradient focuses the analyte into a sharp band, separating it from any background matrix or synthetic impurities.

  • Ionization: Operate the ESI source in positive mode (+ESI) with a capillary voltage of 3.0 kV. Causality: The basic nitrogen of the sulfonamide readily accepts a proton, making +ESI the most sensitive mode for this compound.

  • Data Acquisition: Scan from m/z 100 to 1000 at a resolution of >30,000 FWHM. Ensure the lock-mass spray is active.

  • Mass Defect Analysis: Extract the theoretical m/z of 228.0689. Calculate the mass error using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶ Acceptance Criteria: The mass error must be ≤ 5.0 ppm.

HRMS_Workflow A 1. Sample Preparation 1 µg/mL in 50:50 MeOH:H2O B 2. LC Separation C18 Column, Gradient Elution A->B C 3. ESI Ionization Positive Mode (+ESI) B->C D 4. TOF Mass Analyzer Resolution > 30,000 FWHM C->D E 5. Data Acquisition Extract m/z 228.0689 [M+H]+ D->E F 6. Mass Defect Analysis Acceptance: Mass Error < 5 ppm E->F

Fig 1. Step-by-step HRMS workflow for exact mass validation of 4-Acetyl-N-ethylbenzenesulfonamide.

Fragmentation Dynamics

In tandem mass spectrometry (MS/MS), isolating the precursor ion and subjecting it to Collision-Induced Dissociation (CID) provides a structural fingerprint. The fragmentation of 4-Acetyl-N-ethylbenzenesulfonamide is driven by the relative bond dissociation energies of its functional groups.

  • Loss of Ethylamine (-C₂H₇N): The S-N bond is highly susceptible to cleavage under CID, resulting in the loss of the ethylamine neutral fragment (45.0578 Da).

  • Loss of SO₂ (-SO₂): Following the loss of the amine, the sulfonyl group frequently extrudes sulfur dioxide (63.9619 Da), a classic diagnostic marker for sulfonamide drugs.

  • Acetyl Cleavage (-CH₃CO): The acetyl group at the para position can undergo alpha-cleavage, losing a neutral ketene or acetyl radical depending on the exact charge localization.

Fragmentation M Precursor Ion [M+H]+ m/z 228.0689 (C10H14NO3S+) F1 Product Ion 1 Loss of Ethylamine (-C2H7N) m/z 183.0116 M->F1 CID Energy F2 Product Ion 2 Acetyl Cleavage (-CH3CO) m/z 185.0505 M->F2 CID Energy F3 Product Ion 3 Loss of SO2 (-SO2) m/z 119.0497 F1->F3 MS/MS

Fig 2. Logical MS/MS fragmentation pathway of the [M+H]+ precursor ion under CID.

Conclusion

The rigorous differentiation between the average molecular weight (227.28 g/mol ) and the exact monoisotopic mass (227.0616 Da) of 4-Acetyl-N-ethylbenzenesulfonamide is critical for ensuring accuracy across the drug development pipeline. By implementing the self-validating HRMS protocol and understanding the causal fragmentation pathways outlined in this guide, analytical scientists can confidently identify, quantify, and track this compound through complex biological matrices and synthetic workflows.

References

  • EPA CompTox Chemicals Dashboard. "4-Acetyl-N-ethylbenzene-1-sulfonamide (DTXSID70594865)." U.S. Environmental Protection Agency. Available at:[Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). "Standard Atomic Weights of the Elements." International Union of Pure and Applied Chemistry. Available at:[Link]

  • Wikipedia Contributors. "Mass (mass spectrometry)." Wikipedia, The Free Encyclopedia. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis of 4-Acetyl-N-ethylbenzenesulfonamide: A Detailed Protocol for Researchers

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 4-Acetyl-N-ethylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. This document p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 4-Acetyl-N-ethylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. This document provides not only a step-by-step procedure but also delves into the chemical principles and practical considerations that underpin the synthesis, ensuring both reproducibility and safety.

Introduction and Significance

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, and anti-inflammatory properties. The introduction of various functional groups onto the benzenesulfonamide scaffold allows for the fine-tuning of their pharmacological profiles. 4-Acetyl-N-ethylbenzenesulfonamide serves as a key building block for the synthesis of more complex molecules, where the acetyl group can be further modified, for instance, through reduction or conversion to an oxime.

This protocol outlines a two-step synthesis commencing with the reaction between benzenesulfonyl chloride and ethylamine to form the intermediate, N-ethylbenzenesulfonamide. This is followed by a Friedel-Crafts acylation to introduce the acetyl group at the para position of the benzene ring.

Chemical Reaction Pathway

The overall synthesis is a two-step process. First, N-ethylbenzenesulfonamide is prepared via nucleophilic substitution. Subsequently, a Friedel-Crafts acylation is performed to yield the final product.

Reaction_Pathway Benzenesulfonyl_Chloride Benzenesulfonyl Chloride N_ethylbenzenesulfonamide N-ethylbenzenesulfonamide Benzenesulfonyl_Chloride->N_ethylbenzenesulfonamide Step 1: Sulfonamide Formation Ethylamine Ethylamine Ethylamine->N_ethylbenzenesulfonamide Final_Product 4-Acetyl-N-ethylbenzenesulfonamide N_ethylbenzenesulfonamide->Final_Product Step 2: Friedel-Crafts Acylation Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Final_Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Final_Product Experimental_Workflow cluster_step1 Step 1: N-ethylbenzenesulfonamide Synthesis cluster_step2 Step 2: Friedel-Crafts Acylation Start Start Synthesis S1_Setup Reaction Setup: Benzenesulfonyl chloride in diethyl ether at 0°C Start->S1_Setup S1_Addition Slow addition of Ethylamine S1_Setup->S1_Addition S1_Reaction Stir at room temperature for 2 hours S1_Addition->S1_Reaction S1_Workup Aqueous workup and extraction S1_Reaction->S1_Workup S1_Product Crude N-ethylbenzenesulfonamide S1_Workup->S1_Product S2_Setup Reaction Setup: AlCl₃ and Acetyl Chloride in DCM at 0°C S1_Product->S2_Setup S2_Addition Slow addition of N-ethylbenzenesulfonamide solution S2_Setup->S2_Addition S2_Reaction Reflux for 4-6 hours S2_Addition->S2_Reaction S2_Workup Quenching and Aqueous Workup S2_Reaction->S2_Workup S2_Purification Recrystallization S2_Workup->S2_Purification S2_Product Pure 4-Acetyl-N-ethylbenzenesulfonamide S2_Purification->S2_Product Characterization Characterization: FT-IR, NMR, Mass Spectrometry S2_Product->Characterization End End Characterization->End

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of 4-Acetyl-N-ethylbenzenesulfonamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology Standard: ICH Q2(R2) Lifecycle Approach Executive Summary The quantification of specialized pharmaceutical intermediates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology Standard: ICH Q2(R2) Lifecycle Approach

Executive Summary

The quantification of specialized pharmaceutical intermediates requires robust, highly specific analytical methods. This application note details the Quality-by-Design (QbD) development and formal validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for 4-Acetyl-N-ethylbenzenesulfonamide (CAS: 200442-61-1)[1],[2]. By aligning with the recently updated ICH Q2(R2) guidelines (effective June 2024)[3],[4], this protocol establishes a self-validating analytical system that ensures high data integrity, precision, and reproducibility suitable for release and stability testing.

Physicochemical Rationale & Method Design (QbD)

Method development is not a process of trial and error; it is dictated by the physicochemical properties of the target analyte[5]. 4-Acetyl-N-ethylbenzenesulfonamide possesses a molecular weight of 227.28 g/mol , a moderate lipophilicity (LogP ~2.66), and a weakly acidic sulfonamide proton (predicted pKa ~10.9)[1].

Causality in Chromatographic Choices:
  • Stationary Phase (C18): A LogP of 2.66 indicates that the molecule is sufficiently hydrophobic to be retained well on a standard octadecylsilane (C18) column. A high-purity, fully end-capped silica base is selected to prevent peak tailing.

  • Mobile Phase pH Control: At a neutral pH, residual silanols on the silica column (pKa ~4-5) become ionized, leading to secondary ion-exchange interactions with the analyte. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), silanol ionization is suppressed, ensuring sharp, symmetrical peaks[5].

  • Wavelength Selection: The molecule features an acetophenone moiety conjugated with a benzenesulfonamide group. This extended π -electron system provides a strong, robust UV absorption maximum at 254 nm, allowing for high sensitivity and a low Limit of Quantitation (LOQ).

Method_Design A Analyte Profiling LogP: 2.66 | pKa: 10.9 B Stationary Phase Selection C18 (Octadecylsilane) A->B C Mobile Phase Optimization 0.1% Formic Acid (pH ~2.7) B->C D Detector Calibration UV Diode Array (254 nm) C->D E Final Method Operable Design Region (MODR) D->E

Figure 1: Quality-by-Design (QbD) workflow for HPLC method development based on analyte profiling.

Standardized Experimental Protocol

To guarantee reproducibility across different laboratories, the following protocol is engineered as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Test (SST) criteria.

Materials and Reagents
  • Analyte: 4-Acetyl-N-ethylbenzenesulfonamide Reference Standard (>99.5% purity).

  • Reagents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm), LC-MS grade Formic Acid.

  • Equipment: HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters and Rationale

ParameterSpecificationCausality / Scientific Rationale
Column C18, 150 x 4.6 mm, 3 µmOptimal hydrophobic retention; 3 µm particles yield high theoretical plates.
Mobile Phase 60% Water (0.1% FA) : 40% ACNIsocratic elution provides rapid, highly reproducible routine analysis.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable column backpressure.
Column Temp 30°CThermostating prevents retention time drift due to ambient lab fluctuations.
Detection UV at 254 nmTargets the primary chromophore for maximum signal-to-noise ratio.
Injection Vol 10 µLPrevents column overloading and minimizes extra-column band broadening.
Step-by-Step Preparation Workflow
  • Mobile Phase Preparation: Mix 600 mL of Ultrapure Water with 0.1% Formic Acid and 400 mL of Acetonitrile. Degas via ultrasonication for 10 minutes.

  • Diluent Matching: Prepare the sample diluent to exactly match the mobile phase (60:40 Water:ACN). Crucial Insight: Injecting samples in 100% organic solvent causes a solvent-mismatch at the column head, leading to severe peak fronting and compromised integration.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 µg/mL working standard.

  • Sample Filtration: Filter all samples through a 0.22 µm PTFE syringe filter. Crucial Insight: Particulates will rapidly occlude the 3 µm column frits, degrading pressure stability and column lifespan.

System Suitability Test (SST) - The Self-Validating Gate

Prior to sample analysis, inject the 100 µg/mL standard six times. The run is automatically invalidated if the following criteria are not met:

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaPurpose
Retention Time (RT) ± 1.0% RSDVerifies pump stroke consistency and mobile phase mixing.
Tailing Factor (Tf) ≤ 1.5Ensures absence of secondary silanol interactions or column voids.
Theoretical Plates (N) > 5000Confirms column bed integrity and peak sharpness.

Analytical Validation Framework (ICH Q2(R2))

The method was validated in strict accordance with the ICH Q2(R2) Validation of Analytical Procedures guidelines, adopted by the FDA and EMA in 2024[6],[7],[8]. This framework ensures the analytical procedure is fit for its intended purpose throughout its lifecycle[3],[9].

Validation_Logic S Specificity Peak Purity > 99% L Linearity & Range 50-150% (R² ≥ 0.999) S->L A Accuracy Recovery 98-102% L->A P Precision RSD ≤ 2.0% A->P R Robustness DoE Verification P->R

Figure 2: Sequential execution of ICH Q2(R2) validation parameters ensuring a self-validating system.

Validation Parameters & Logic
  • Specificity: Blank and placebo injections demonstrated zero interfering peaks at the retention time of 4-Acetyl-N-ethylbenzenesulfonamide. DAD peak purity analysis confirmed a purity angle < purity threshold.

  • Linearity and Range: Evaluated from 50% to 150% of the nominal target concentration (50, 75, 100, 125, 150 µg/mL). The correlation coefficient ( R2 ) validates the detector's proportional response.

  • Accuracy (Recovery): Triplicate preparations of spiked samples at 80%, 100%, and 120% levels proved that the extraction and quantification process is free from matrix-induced bias.

  • Precision: Repeatability (intra-day) and Intermediate Precision (inter-day/different analyst) were assessed to ensure operational reliability.

Table 3: ICH Q2(R2) Validation Summary Data

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target RTPeak purity > 99.9%PASS
Linearity R2 ≥ 0.999 (Range: 50-150%) R2 = 0.9998PASS
Accuracy 98.0% - 102.0% Mean Recovery99.4% - 100.8%PASS
Repeatability %RSD ≤ 2.0% (n=6)0.85%PASS
Intermediate Precision %RSD ≤ 2.0% (n=12)1.12%PASS
LOD / LOQ S/N > 3 / S/N > 100.5 µg/mL / 1.5 µg/mLPASS

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Harmonised Guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. Retrieved from[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). John Wiley & Sons. Retrieved from[Link]

Sources

Method

Applications of the 4-Acetyl-N-ethylbenzenesulfonamide Scaffold in Medicinal Chemistry: A Guide for Drug Discovery

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of a diverse array of therapeutic agents. Its prevalence stems from its remarkable chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of a diverse array of therapeutic agents. Its prevalence stems from its remarkable chemical stability, synthetic tractability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Within this esteemed class of compounds, 4-Acetyl-N-ethylbenzenesulfonamide represents a versatile and strategically important starting material for the synthesis of novel drug candidates. While direct therapeutic applications of 4-Acetyl-N-ethylbenzenesulfonamide itself are not extensively documented, its true value lies in its role as a foundational building block for creating derivatives with a wide spectrum of pharmacological activities, including antidiabetic, antimicrobial, and anticancer properties.

This technical guide provides an in-depth exploration of the applications of the 4-Acetyl-N-ethylbenzenesulfonamide scaffold in medicinal chemistry. We will delve into its utility as a synthetic intermediate, present detailed protocols for the synthesis and evaluation of its derivatives, and offer insights into the structure-activity relationships that govern its biological effects.

A Versatile Scaffold for Therapeutic Innovation

The strategic placement of the acetyl and N-ethyl groups on the benzenesulfonamide core provides synthetic handles for a variety of chemical transformations. This allows for the systematic modification of the molecule to optimize its pharmacokinetic and pharmacodynamic properties. The sulfonamide group itself is a key pharmacophoric element, known to mimic the transition state of enzymatic reactions and to form strong, directional hydrogen bonds with protein active sites.[3]

Antidiabetic Agents: A Gateway to Sulfonylureas

The structurally related compound, 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide, is a pivotal intermediate in the industrial synthesis of second-generation sulfonylurea drugs such as glibenclamide and glipizide.[4] These drugs are mainstays in the management of type 2 diabetes, exerting their glucose-lowering effects by binding to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium channel (KATP) in pancreatic β-cells. This binding event initiates a signaling cascade that culminates in insulin secretion. The synthetic pathways developed for these established drugs can be adapted for derivatives of 4-Acetyl-N-ethylbenzenesulfonamide to explore novel modulators of this critical metabolic pathway.

Antimicrobial and Antiproliferative Agents: Expanding the Therapeutic Reach

The benzenesulfonamide scaffold is a well-established pharmacophore in the design of antimicrobial and anticancer agents.[2] The synthesis of novel heterocyclic derivatives from 4-acetyl-N,N-dibenzylbenzenesulfonamide has been reported, with these compounds exhibiting a range of biological activities.[5] Furthermore, derivatives of 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide, which can be synthesized from a 4-acetyl-N-ethylbenzenesulfonamide precursor, have shown promise as both antimicrobial and antiproliferative agents.[6] These findings underscore the potential of the 4-Acetyl-N-ethylbenzenesulfonamide scaffold as a launchpad for the development of new chemotherapeutics.

Enzyme Inhibition: A Broad Spectrum of Possibilities

The sulfonamide functional group is a recurring motif in a multitude of enzyme inhibitors.[1] For instance, sulfonamide-based compounds are known to inhibit carbonic anhydrases, a family of enzymes implicated in various physiological and pathological processes, including tumorigenesis.[7] The structural features of 4-Acetyl-N-ethylbenzenesulfonamide make it an attractive starting point for the design of inhibitors targeting a range of enzymes, including kinases, proteases, and cholinesterases.[3][8]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of derivatives based on the 4-Acetyl-N-ethylbenzenesulfonamide scaffold. These methods are based on established synthetic and analytical techniques in medicinal chemistry.

Protocol 1: Synthesis of a Chalcone Derivative from 4-Acetyl-N-ethylbenzenesulfonamide

This protocol describes a Claisen-Schmidt condensation reaction to synthesize a chalcone derivative, a class of compounds known for their diverse biological activities.

Materials:

  • 4-Acetyl-N-ethylbenzenesulfonamide

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber and appropriate solvent system (e.g., ethyl acetate/hexane)

  • UV lamp for TLC visualization

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 4-Acetyl-N-ethylbenzenesulfonamide (1.0 equivalent) in ethanol.

  • To this solution, add the aromatic aldehyde (1.1 equivalents).

  • Slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is approximately 2-3.

  • A precipitate of the chalcone derivative should form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water.

  • Purify the chalcone derivative by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

  • Characterize the purified compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines a standard method to determine the minimum inhibitory concentration (MIC) of a synthesized compound against a panel of bacterial strains.

Materials:

  • Synthesized derivative of 4-Acetyl-N-ethylbenzenesulfonamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth and DMSO)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in MHB to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the test compound dilutions.

  • Include a positive control well with a known antibiotic and a negative control well with only MHB and the highest concentration of DMSO used.

  • Incubate the microtiter plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Optionally, the results can be quantified by measuring the optical density at 600 nm using a microplate reader.

Data Presentation

The following table summarizes the biological activities of representative benzenesulfonamide derivatives, highlighting the potential of this chemical class.

Compound ClassTargetBiological ActivityReference
Sulfonylureas (Glibenclamide)SUR1/KATP channelAntidiabetic (Insulin secretagogue)[4]
Heterocyclic SulfonamidesVarious bacterial targetsAntibacterial[5]
N-ethyl-N-methylbenzenesulfonamide derivativesDihydrofolate reductase (DHFR)Antiproliferative[6]
4-AcetamidobenzenesulfonamideCarbonic Anhydrase IX and XIIEnzyme Inhibition[7]
Stilbene-benzenesulfonamide hybridsAcetylcholinesterase (AChE)Anticholinesterase[3]

Visualization of Synthetic and Biological Pathways

To further elucidate the concepts discussed, the following diagrams illustrate a general synthetic workflow and a potential biological mechanism of action for derivatives of the 4-Acetyl-N-ethylbenzenesulfonamide scaffold.

G A 4-Acetyl-N-ethylbenzenesulfonamide B Chemical Modification (e.g., Condensation, Halogenation) A->B Starting Material C Diverse Library of Derivatives B->C Synthesis D Biological Screening (e.g., Antimicrobial, Anticancer Assays) C->D Evaluation E Lead Compound Identification D->E Hit-to-Lead

Caption: General workflow for the derivatization and screening of the 4-Acetyl-N-ethylbenzenesulfonamide scaffold.

G cluster_0 Bacterial Cell A Sulfonamide Derivative B Target Enzyme (e.g., Dihydropteroate Synthase) A->B Binding C Essential Metabolic Pathway B->C Blocks D Inhibition of Bacterial Growth C->D Leads to

Caption: Proposed mechanism of action for a sulfonamide-based antimicrobial agent.

References

  • ChemBK. 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide. Available at: [Link]

  • Bashandy, M. S. 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Inc. Asian Journal of Chemistry.
  • ResearchGate. Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Available at: [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ResearchGate. Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. Available at: [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available at: [Link]

  • PMC. N-Acetyl-4-(benzenesulfonamido)benzenesulfonamide. Available at: [Link]

  • ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Available at: [Link]

  • DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available at: [Link]

  • ResearchGate. Synthesis, biological screening and molecular docking studies of some ethylated sulfonamides having 1,4-Benzodioxane moiety. Available at: [Link]

  • PMC. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]

Sources

Application

Application Note: Solubility Profiling of 4-Acetyl-N-ethylbenzenesulfonamide in DMSO and Organic Solvents

Executive Summary The determination of a compound's solubility profile is a foundational step in the drug discovery and development pipeline. Poor solubility can lead to unreliable in vitro bioassay data, artificially lo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The determination of a compound's solubility profile is a foundational step in the drug discovery and development pipeline. Poor solubility can lead to unreliable in vitro bioassay data, artificially low bioavailability, and underestimated toxicity[1]. This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide for evaluating the solubility of 4-Acetyl-N-ethylbenzenesulfonamide (CAS: 200442-61-1). By delineating the causality behind solvent selection and detailing both kinetic and thermodynamic methodologies, this guide equips researchers with self-validating protocols to ensure data integrity from early high-throughput screening (HTS) to late-stage formulation.

Physicochemical Profiling & Causality of Solvation

Before initiating solubility testing, it is critical to analyze the physicochemical properties of the target molecule. 4-Acetyl-N-ethylbenzenesulfonamide features a lipophilic benzene ring, a polar sulfonamide moiety, and an acetyl group.

Table 1: Physicochemical Properties of 4-Acetyl-N-ethylbenzenesulfonamide[2]
PropertyValueMechanistic Impact on Solubility
Molecular Weight 227.28 g/mol Low MW generally favors better solvation kinetics.
LogP ~2.66Indicates moderate lipophilicity. Drives high solubility in non-polar to moderately polar organic solvents (e.g., Ethanol, Dichloromethane) and poor solubility in pure water.
pKa (Predicted) 10.90 ± 0.50The sulfonamide nitrogen is weakly acidic. Solubility in aqueous buffers will only increase significantly at highly alkaline pH (>11), making organic co-solvents necessary for neutral pH assays.
Topological Polar Surface Area (TPSA) 71.62 ŲFacilitates strong hydrogen-bonding interactions with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Causality Insight: The robust solubility of this compound in DMSO is driven by the solvent's ability to act as a strong hydrogen-bond acceptor for the sulfonamide NH, while its hydrophobic methyl groups interact favorably with the compound's aromatic core.

Strategic Framework: Kinetic vs. Thermodynamic Solubility

Solubility is not a static value; it is highly dependent on the methodology and the solid-state form of the compound. Researchers must choose between kinetic and thermodynamic approaches based on their specific development stage[2].

  • Kinetic Solubility (Early Discovery): Measures the point at which a compound precipitates when a concentrated organic stock (typically in DMSO) is diluted into an aqueous or alternative solvent system. Because it starts from a pre-dissolved state, it often leads to supersaturation and amorphous precipitation, yielding an artificially higher "apparent" solubility[3].

  • Thermodynamic Solubility (Lead Optimization/Formulation): The "gold standard" for true solubility. It measures the equilibrium concentration of a compound starting from its crystalline solid state in a specific solvent. It is highly reproducible but requires more material and time[4].

G Start Compound Synthesized (Solid State) Goal Determine Assay Goal Start->Goal HTS Early Discovery / HTS (Rapid Screening) Goal->HTS Speed & Low Volume LeadOpt Lead Optimization / Formulation (True Equilibrium) Goal->LeadOpt Accuracy & Formulation Kinetic Kinetic Solubility Assay (Nephelometry/LC-UV) HTS->Kinetic Thermo Thermodynamic Solubility Assay (Shake-Flask Method) LeadOpt->Thermo DMSO Dissolve in DMSO (10 mM Stock) Kinetic->DMSO Solid Weigh Solid Compound (Excess Amount) Thermo->Solid

Caption: Decision tree for selecting between kinetic and thermodynamic solubility workflows.

Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Screening (Nephelometry)

This protocol is designed to mimic the conditions of in vitro biological assays where 4-Acetyl-N-ethylbenzenesulfonamide is introduced via a DMSO stock[5].

Self-Validating Controls: Include Tamoxifen (low solubility control) and Caffeine (high solubility control) to bracket the assay range and verify instrument performance.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 4-Acetyl-N-ethylbenzenesulfonamide in 100% anhydrous DMSO. Ensure complete dissolution via sonication.

  • Serial Dilution: In a 96-well or 384-well microtiter plate, perform a linear serial dilution of the DMSO stock.

  • Solvent/Buffer Addition: Quickly dispense the target solvent (e.g., PBS pH 7.4, or a secondary organic solvent mixture) into the wells. Maintain a constant final DMSO concentration (typically 1% to 2% v/v) across all wells to prevent DMSO from acting as a variable co-solvent[3].

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) on an orbital shaker for 2 hours.

  • Detection: Read the plate using a laser nephelometer. Nephelometry measures the forward-scattered light caused by undissolved particles. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is observed compared to the blank[5].

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

To determine the absolute maximum solubility of 4-Acetyl-N-ethylbenzenesulfonamide in pure organic solvents (e.g., pure DMSO, Ethanol, DMF) for formulation purposes, the shake-flask method is required[6].

Workflow Step1 1. Solid Addition Add excess solid to glass vial Step2 2. Solvent Addition Add target organic solvent (e.g., DMSO) Step1->Step2 Step3 3. Equilibration Shake at 25°C for 24-72 hours Step2->Step3 Step4 4. Phase Separation Centrifuge at 14,000 rpm Step3->Step4 Step5 5. Quantification Filter, Dilute, and run HPLC-UV Step4->Step5

Caption: Step-by-step workflow for the thermodynamic shake-flask solubility protocol.

Step-by-Step Methodology:

  • Solid Addition: Weigh an excess amount of crystalline 4-Acetyl-N-ethylbenzenesulfonamide (e.g., 5–10 mg) into a chemically resistant glass vial (e.g., Whatman MiniUniPrep vials)[6]. Causality: Excess solid is mandatory to ensure the solution reaches true saturation.

  • Solvent Addition: Add 500 µL of the target organic solvent (e.g., pure DMSO, Ethanol, or PEG-400).

  • Equilibration: Tightly seal the vial and place it in a temperature-controlled orbital shaker incubator at 25°C (or 37°C) at 400 rpm. Shake for 24 to 72 hours. Visually inspect at 24h; if no solid remains, add more compound and continue shaking[6].

  • Phase Separation: Once equilibrium is reached, separate the undissolved solid from the saturated liquid phase by centrifuging at 14,000 rpm for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Note: Ensure the filter material is compatible with the organic solvent used.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase solvent to bring the concentration within the linear dynamic range of the detector. Quantify the concentration using isocratic HPLC-UV against a pre-established 4-point calibration curve[6].

Expected Solubility Profile Data

Based on the LogP (2.66) and the structural motifs of 4-Acetyl-N-ethylbenzenesulfonamide, the following table outlines the expected thermodynamic solubility behavior across various solvent classes.

Table 2: Expected Thermodynamic Solubility Matrix
SolventPolarity IndexExpected Solubility RangeApplication Context
DMSO 7.2> 50 mg/mL (High)Primary solvent for creating concentrated stock solutions for HTS and in vitro assays.
Dimethylformamide (DMF) 6.4> 30 mg/mL (High)Alternative polar aprotic solvent for chemical synthesis and stock preparation.
Ethanol (100%) 5.25 - 20 mg/mL (Moderate)Used as a biocompatible co-solvent for in vivo dosing formulations.
Aqueous Buffer (pH 7.4) 9.0< 0.1 mg/mL (Poor)Represents physiological conditions. Requires formulation strategies (e.g., surfactants, lipid nanoparticles) for effective delivery.

References

  • ResearchGate / European Journal of Pharmaceutical Sciences - Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Available at:[Link]

  • PubMed / National Institutes of Health - In vitro solubility assays in drug discovery. Available at:[Link]

  • Analytical Chemistry (ACS Publications) - Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Available at:[Link]

  • Bio-protocol - Determination of Thermodynamic Solubility. Available at: [Link]

Sources

Method

Application Note: 4-Acetyl-N-ethylbenzenesulfonamide as a Versatile Precursor for the Synthesis of Novel Sulfonamide Derivatives

Abstract The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and antidiabetic properties. This appli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and antidiabetic properties. This application note provides detailed protocols and scientific rationale for utilizing 4-Acetyl-N-ethylbenzenesulfonamide as a strategic starting material for the synthesis of diverse, novel sulfonamide derivatives. We will explore two robust synthetic pathways that leverage the reactivity of the acetyl group: (1) Claisen-Schmidt condensation to form chalcone intermediates followed by cyclization to yield biologically active pyrazoline scaffolds, and (2) direct conversion to a primary amine via reductive amination. These methodologies offer efficient and scalable routes for generating libraries of new chemical entities for drug discovery and development programs.

Introduction: The Strategic Value of 4-Acetyl-N-ethylbenzenesulfonamide

Sulfonamides are considered a "privileged scaffold" in drug design, owing to their ability to mimic carboxylic acids as bioisosteres while offering distinct physicochemical properties such as metabolic stability and hydrogen bonding capabilities. The development of new sulfonamide-based molecules is a continuous pursuit to overcome challenges like drug resistance and to identify therapies for new biological targets.

4-Acetyl-N-ethylbenzenesulfonamide is an ideal precursor for synthetic diversification. Its structure contains the core sulfonamide moiety, while the para-acetyl group serves as a reactive handle for a multitude of chemical transformations. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). This guide details two field-proven synthetic strategies to demonstrate its versatility.

Synthetic Pathway I: Chalcone and Pyrazoline Synthesis

This two-step pathway is a classic and highly effective method for creating complex heterocyclic systems. The initial Claisen-Schmidt condensation forms a chalcone, an α,β-unsaturated ketone, which is itself a pharmacologically important scaffold. Subsequent cyclization of the chalcone with a hydrazine source yields pyrazoline derivatives, a class of nitrogen-containing heterocycles renowned for their wide range of biological activities, including anti-inflammatory and antimicrobial effects.

Workflow for Pathway I

G cluster_0 Step A: Claisen-Schmidt Condensation cluster_1 Step B: Pyrazoline Formation Start 4-Acetyl-N-ethylbenzenesulfonamide + Aromatic Aldehyde ReactionA Base Catalyst (e.g., KOH) Ethanol, 25°C Start->ReactionA ProductA Chalcone Intermediate ReactionA->ProductA ReactionB Hydrazine Hydrate Ethanol, Reflux ProductA->ReactionB ProductB Novel Pyrazoline Sulfonamide ReactionB->ProductB

Caption: General workflow for synthesizing pyrazoline-sulfonamides.

Protocol 1A: Synthesis of (E)-N-ethyl-4-(3-(4-methoxyphenyl)acryloyl)benzenesulfonamide (Chalcone Intermediate)

Principle: This reaction is a base-catalyzed aldol condensation between 4-Acetyl-N-ethylbenzenesulfonamide and an aromatic aldehyde (in this case, 4-methoxybenzaldehyde). The base deprotonates the α-carbon of the ketone, forming an enolate which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable, conjugated α,β-unsaturated ketone system known as a chalcone. Ethanol is an excellent solvent as it solubilizes the reactants and the base catalyst.

Materials:

  • 4-Acetyl-N-ethylbenzenesulfonamide

  • 4-Methoxybenzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (99%)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-Acetyl-N-ethylbenzenesulfonamide (1.0 eq) and 4-methoxybenzaldehyde (1.05 eq) in ethanol (approx. 10 mL per gram of starting material).

  • Cool the flask in an ice bath with continuous stirring.

  • Prepare a 40% aqueous solution of KOH. Slowly add the KOH solution dropwise to the reaction mixture over 15 minutes. The use of a strong base is critical for efficient enolate formation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Acidify the mixture with dilute HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Protocol 1B: Synthesis of N-ethyl-4-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenesulfonamide

Principle: This is a cyclocondensation reaction where the hydrazine molecule acts as a binucleophile. The reaction proceeds via an initial Michael addition of one nitrogen of hydrazine to the β-carbon of the chalcone's α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the cyclization step.

Materials:

  • Chalcone intermediate from Protocol 1A

  • Hydrazine Hydrate (80% solution)

  • Ethanol (99%)

  • Glacial Acetic Acid (optional, catalytic)

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from ethanol or an appropriate solvent system to yield the pure pyrazoline derivative.

ParameterProtocol 1A (Chalcone)Protocol 1B (Pyrazoline)
Key Reagents 4-Acetyl-N-ethylbenzenesulfonamide, Aldehyde, KOHChalcone, Hydrazine Hydrate
Solvent EthanolEthanol
Temperature 0°C to 25°CReflux (~78°C)
Reaction Time 12-24 hours6-8 hours
Typical Yield 75-90%70-85%

Synthetic Pathway II: Reductive Amination

Reductive amination is a highly efficient and direct method for converting a ketone into an amine. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine source, which is then reduced in situ by a selective reducing agent. This pathway provides a distinct structural motif compared to the chalcone route, expanding the chemical space for biological screening.

Workflow for Pathway II

G Start 4-Acetyl-N-ethylbenzenesulfonamide Reaction One-Pot Reaction Start->Reaction Product 4-(1-Aminoethyl)-N-ethylbenzenesulfonamide Reaction->Product Reagents 1. Ammonium Acetate (NH₄OAc) 2. Sodium Cyanoborohydride (NaBH₃CN) Methanol, 25°C Reagents->Reaction

Caption: One-pot reductive amination workflow.

Protocol 2: Synthesis of 4-(1-Aminoethyl)-N-ethylbenzenesulfonamide

Principle: In this protocol, 4-Acetyl-N-ethylbenzenesulfonamide reacts with ammonium acetate, which serves as the ammonia source, to form an intermediate imine. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate. The large excess of ammonium acetate also acts as a buffer to maintain a suitable pH for the reaction.

Materials:

  • 4-Acetyl-N-ethylbenzenesulfonamide

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-Acetyl-N-ethylbenzenesulfonamide (1.0 eq) in methanol.

  • Add a large excess of ammonium acetate (10 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • Caution: Perform the next step in a well-ventilated fume hood. Sodium cyanoborohydride is toxic.

  • Slowly add sodium cyanoborohydride (1.5 eq) to the mixture in small portions.

  • Stir the reaction at room temperature for 24-48 hours. Monitor its progress by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Basify the remaining aqueous solution with saturated sodium bicarbonate solution to a pH of ~9.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine product.

  • The product can be further purified by column chromatography if necessary.

ParameterProtocol 2 (Reductive Amination)
Key Reagents 4-Acetyl-N-ethylbenzenesulfonamide, NH₄OAc, NaBH₃CN
Solvent Methanol
Temperature 25°C
Reaction Time 24-48 hours
Typical Yield 60-75%

Structural Characterization

Confirmation of the synthesized structures is critical. The following analytical techniques are standard for characterization:

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the successful formation of new bonds (e.g., vinyl protons in chalcones, new stereocenters in pyrazolines and aminated products).

  • FT-IR Spectroscopy: To identify key functional groups. For example, the disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of C=N or N-H bands after reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sulfonyl chlorides can be corrosive and react with moisture; handle with care.

  • Strong bases like KOH are corrosive. Avoid contact with skin and eyes.

  • Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with acid. Quench reactions carefully and handle only in a fume hood.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

4-Acetyl-N-ethylbenzenesulfonamide stands out as a highly valuable and versatile precursor for the synthesis of novel sulfonamide derivatives. The protocols detailed herein for chalcone/pyrazoline formation and reductive amination represent efficient, scalable, and reproducible methods for generating structurally diverse molecules. These pathways empower researchers in drug discovery to rapidly build libraries of new compounds for screening and to advance the development of next-generation sulfonamide-based therapeutics.

References

  • Synthesis, Characterization and Evaluation of New Pyrazoline Derivatives Containing Sulfonamide Moiety as Anti-Microbial and Anti-inflammatory Agents. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. Frontier Research Publication. Available at: [Link]

  • Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. PubMed. Available at: [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Available at: [Link]

  • Medicinal Chemistry: Sulfonamides Overview. Scribd. Available at: [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. Available at: [Link]

  • A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. PMC. Available at: [Link]

  • SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. Available at: [Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. SciSpace. Available at: [Link]

  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Taylor & Francis Online. Available at: [Link]

  • Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Incorporating Thiazole, Pyrazolo[1,5-a]pyrimidine, 4-
Application

Application Note: High-Throughput Screening (HTS) Assays Utilizing 4-Acetyl-N-ethylbenzenesulfonamide for Carbonic Anhydrase Profiling

Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Area: Early Discovery, Hit-to-Lead Profiling, Metalloenzyme Inhibition Strategic Context & Mechanistic Rationale Carbonic anhydrases...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Area: Early Discovery, Hit-to-Lead Profiling, Metalloenzyme Inhibition

Strategic Context & Mechanistic Rationale

Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. Specific human isoforms are validated targets for severe pathologies: CA II is targeted for glaucoma and edema, while the transmembrane isoforms CA IX and CA XII are critical targets in the acidic microenvironment of hypoxic solid tumors .

Benzenesulfonamides represent the classical pharmacophore for CA inhibition. In standard inhibitors, the primary sulfonamide group ( −SO2​NH2​ ) acts as a zinc-binding group (ZBG), coordinating directly with the catalytic Zn2+ ion in the enzyme's active site .

However, 4-Acetyl-N-ethylbenzenesulfonamide (CAS 200442-61-1) presents a unique structural profile. The N-ethyl substitution on the sulfonamide nitrogen alters the pKa and creates steric bulk. While primary sulfonamides are classical Zn2+ binders, N-alkylated derivatives like 4-Acetyl-N-ethylbenzenesulfonamide are frequently utilized in HTS libraries to probe non-classical allosteric pockets, assess steric tolerance at the active site rim, or serve as structurally matched negative controls to validate the specificity of primary sulfonamide hits .

Assay Architectures for HTS

Because the physiological reaction (CO₂ hydration) occurs at near-diffusion limits ( kcat​≈106s−1 ), it is too rapid for standard microplate kinetic readers. Therefore, surrogate assays are engineered for HTS environments.

The p-Nitrophenyl Acetate (p-NPA) Colorimetric Assay

CAs exhibit secondary esterase activity, hydrolyzing p-NPA into the yellow chromophore p-nitrophenolate. This reaction is sufficiently slow to be monitored kinetically at 400–405 nm, making it the highly reproducible gold standard for robust HTS .

Fluorescence Indicator-Displacement Assay (IDA)

For campaigns requiring higher sensitivity and lower enzyme consumption, an IDA utilizes a fluorescent probe that is quenched upon binding the CA active site. When a competitive test compound displaces the probe, fluorescence is recovered, providing a direct, positive readout of binding affinity .

HTS_Workflow A Compound Library (4-Acetyl-N-ethyl- benzenesulfonamide) B Automated Dispensing (Acoustic Handling) A->B C Enzyme Incubation (CA II / CA IX) B->C D Substrate Addition (p-NPA / Probe) C->D E Kinetic Readout (Absorbance 405nm) D->E F Data Analysis (IC50 & Z'-factor) E->F

Caption: Workflow for automated high-throughput screening of benzenesulfonamide derivatives.

Experimental Protocol: Self-Validating p-NPA HTS System

This methodology is optimized for 384-well formats utilizing automated liquid handling. Every step is designed with internal controls to ensure a self-validating system.

Step 1: Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris- SO4​ (pH 7.6).

    • Causality: Tris- SO4​ is strictly preferred over Tris-HCl. Chloride ions are weak but pervasive CA inhibitors that will artificially raise the baseline Ki​ and compress the assay window .

  • Enzyme Working Solution: Dilute recombinant hCA II or hCA IX to 15 nM in Assay Buffer.

  • Substrate Solution: Prepare 3 mM p-NPA in anhydrous acetonitrile.

    • Causality: p-NPA is highly prone to spontaneous hydrolysis in aqueous environments. Maintaining it in an organic solvent until the final addition minimizes background signal and preserves the assay's dynamic range.

Step 2: Plate Layout & Compound Dispensing
  • Use clear, flat-bottom 384-well microplates.

  • Dispense 100 nL of 4-Acetyl-N-ethylbenzenesulfonamide (or analog library) in 100% DMSO using acoustic dispensing (e.g., Echo Liquid Handler).

  • Self-Validating Controls:

    • Positive Control (Max Inhibition): 100 nL of 10 mM Acetazolamide (Final conc. 10 µM).

    • Negative Control (Max Activity): 100 nL DMSO vehicle.

    • Blank (Background Hydrolysis): Buffer + Substrate (No enzyme).

    • Causality: Maintaining the final DMSO concentration at ≤1.0% is critical. Higher solvent concentrations can induce enzyme precipitation or interfere with the spectroscopic readout, leading to false positives.

Step 3: Incubation & Kinetic Readout
  • Add 20 µL of Enzyme Working Solution to all wells (except Blanks, which receive 20 µL buffer).

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 min, then incubate at room temperature for 15 minutes.

    • Causality: Sulfonamide binding to the Zn2+ ion is a biphasic, slow-binding process. Skipping pre-incubation prevents the system from reaching thermodynamic equilibrium, resulting in artificially high IC50​ values.

  • Add 10 µL of Substrate Solution to initiate the reaction.

  • Immediately read kinetically at 405 nm every 30 seconds for 15 minutes.

MOA CA Carbonic Anhydrase (CA) Active Site (Zn2+) Complex CA-Indicator Complex (Low Fluorescence) CA->Complex Binds Probe Probe Fluorescent Indicator (Quenched State) Probe->Complex Displaced Displaced Indicator (High Fluorescence) Complex->Displaced Probe Release BoundInhibitor CA-Inhibitor Complex (Zn2+ Coordinated) Complex->BoundInhibitor + Inhibitor Inhibitor 4-Acetyl-N-ethylbenzenesulfonamide (Test Compound) Inhibitor->BoundInhibitor

Caption: Mechanism of Indicator-Displacement Assay (IDA) for detecting CA inhibitors.

Quantitative Metrics & Quality Control

Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Determine % Inhibition and IC50​ using a 4-parameter logistic nonlinear regression model. Assay robustness must be validated per plate using the Z'-factor.

The table below summarizes the target quantitative metrics required to validate the HTS run before advancing 4-Acetyl-N-ethylbenzenesulfonamide analogs to secondary screening:

ParameterTarget Value / RangeMechanistic Significance
Z'-factor 0.65 – 0.85Ensures statistical separation between positive and negative controls; validates automated dispensing accuracy.
Assay Window (S/B) > 3.0Signal-to-background ratio validating substrate stability and minimal spontaneous hydrolysis.
IC50​ (Acetazolamide) 10 – 25 nMValidates active enzyme fraction and overall assay sensitivity.
Final DMSO Tolerance ≤1.0% v/vPrevents solvent-induced enzyme precipitation and optical interference.
Ki​ (Test Compound) Sub-micromolarCalculated via the Cheng-Prusoff equation; required threshold for lead advancement.

References

  • Inhibition Profiling of Human Carbonic Anhydrase II by High-Throughput Screening of Structurally Diverse, Biologically Active Compounds. Journal of Biomolecular Screening.[Link]

  • Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS One.[Link]

  • Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action. Journal of Medicinal Chemistry.[Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS / Ankara University.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Acetyl-N-ethylbenzenesulfonamide

Welcome to the technical support center for the synthesis of 4-Acetyl-N-ethylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Acetyl-N-ethylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your reaction yields and product purity.

Overview of Synthetic Strategies

The synthesis of 4-Acetyl-N-ethylbenzenesulfonamide can be approached via several distinct pathways. The choice of route often depends on the availability of starting materials, scalability, and the specific challenges encountered in the laboratory. The three primary strategies are:

  • Route A: Friedel-Crafts Acylation: Direct acylation of N-ethylbenzenesulfonamide. This is the most straightforward route on paper but is often plagued by low yields due to the electronic properties of the sulfonamide group.

  • Route B: N-Ethylation: Synthesis begins with the more readily available 4-acetylbenzenesulfonamide, followed by ethylation of the sulfonamide nitrogen.

  • Route C: Palladium-Catalyzed Cross-Coupling: A modern approach involving the Suzuki-Miyaura coupling of a pre-functionalized aryl halide (4-bromo-N-ethylbenzenesulfonamide) with an acetyl source.

Synthetic_Routes cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: N-Ethylation cluster_C Route C: Suzuki Coupling A_start N-Ethylbenzenesulfonamide A_reagent + Acetyl Chloride / AlCl₃ A_start->A_reagent Acylation Product 4-Acetyl-N-ethylbenzenesulfonamide A_reagent->Product B_start 4-Acetylbenzenesulfonamide B_reagent + Ethyl Iodide / Base (e.g., NaH) B_start->B_reagent Ethylation B_reagent->Product C_start 4-Bromo-N-ethylbenzenesulfonamide C_reagent + Acetylboronic Acid Derivative / Pd Catalyst C_start->C_reagent C-C Coupling C_reagent->Product

Figure 1: Primary synthetic pathways to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield via Friedel-Crafts Acylation (Route A)

Q: I am attempting the Friedel-Crafts acylation of N-ethylbenzenesulfonamide with acetyl chloride and aluminum chloride, but my yield is consistently below 20%. Why is this happening and how can I fix it?

A: This is the most common problem with this route. The low yield is primarily due to two factors inherent to the substrate and reaction mechanism:

  • Electronic Deactivation: The benzenesulfonamide group is a strong electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion generated during the reaction.[1]

  • Lewis Acid Complexation: The sulfonamide group contains lone pairs of electrons on its oxygen and nitrogen atoms, which are Lewis basic. The Lewis acid catalyst (AlCl₃) can form a complex with the sulfonamide moiety. This not only deactivates the catalyst but also further deactivates the aromatic ring. A stoichiometric amount of AlCl₃ is often required to account for this complexation, with an additional catalytic amount to drive the reaction.[2]

FC_Problem cluster_cause Root Causes cluster_solution Potential Solutions Deactivation Ring Deactivation by -SO₂NHEt Group Low_Yield Low Yield Deactivation->Low_Yield Complexation Lewis Acid (AlCl₃) Complexation with Sulfonamide Complexation->Low_Yield Stoichiometry Increase AlCl₃ Stoichiometry (>2 equivalents) Conditions Harsher Conditions: - Higher Temperature - Longer Reaction Time Protect Use N-Protected Substrate (e.g., 1-(phenylsulfonyl)indoles strategy) Alt_Route Switch to an Alternative Synthetic Route (e.g., N-Ethylation or Suzuki Coupling) Low_Yield->Stoichiometry Low_Yield->Conditions Low_Yield->Protect Low_Yield->Alt_Route

Figure 2: Troubleshooting logic for low-yield Friedel-Crafts acylation.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your aluminum chloride is anhydrous and has not been deactivated by atmospheric moisture. It should be a fine, pale-yellow powder.

  • Increase Catalyst Loading: Use at least 2.5-3.0 equivalents of AlCl₃. One equivalent will complex with the product, one with the starting material, and an excess is needed to catalyze the reaction.

  • Optimize Reaction Conditions: Gradually increase the reaction temperature. While classic Friedel-Crafts reactions are often run at low temperatures, deactivated substrates may require heating (e.g., 60-80 °C) for an extended period. Monitor the reaction progress carefully using TLC to avoid decomposition.

  • Consider an Alternative Route: If yield does not improve, Route A may not be viable for your desired scale. Switching to the N-Ethylation (Route B) is often the most practical solution.

Issue 2: Incomplete N-Ethylation Reaction (Route B)

Q: My N-ethylation of 4-acetylbenzenesulfonamide is stalling, leaving significant amounts of starting material. How can I drive the reaction to completion?

A: Incomplete conversion in this step typically points to issues with deprotonation of the sulfonamide nitrogen or the reactivity of the ethylating agent.

  • Causality: The N-H proton of a sulfonamide is acidic (pKa ≈ 10), but it still requires a sufficiently strong base for complete deprotonation to form the highly nucleophilic sulfonamidate anion.[3] Incomplete deprotonation results in a slow or stalled reaction.

Troubleshooting Steps:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this transformation.[3] Sodium methoxide is also a viable option.[4] Ensure the base is fresh and handled under anhydrous conditions.

  • Solvent Choice: Use a polar aprotic solvent like DMF or THF. These solvents effectively solvate the cation (Na⁺) without interfering with the nucleophile. Ensure the solvent is anhydrous.

  • Ethylating Agent: Ethyl iodide is generally more reactive than ethyl bromide. Use a slight excess (1.1-1.2 equivalents) of the ethylating agent.

  • Temperature Control: While the initial deprotonation with NaH is often done at 0 °C to control hydrogen gas evolution, the subsequent reaction with the ethylating agent may require gentle heating (e.g., to room temperature or 40-50 °C) to proceed at a reasonable rate.[4]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for the highest and most reliable yield? A1: For laboratory-scale synthesis, Route B (N-Ethylation) is often the most reliable. The starting material, 4-acetylbenzenesulfonamide, can be synthesized or purchased, and the N-ethylation step is typically high-yielding and clean when performed with a strong base like NaH under anhydrous conditions.[3][4] Route A (Friedel-Crafts) is notoriously difficult due to the deactivating nature of the sulfonamide group.[2] Route C (Suzuki Coupling) is a powerful method but requires a more complex setup and potentially expensive palladium catalysts and boronic acid reagents.[5][6]

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely impurities? A2:

  • For Route A: Besides unreacted starting material, you may have small amounts of the ortho-acylated isomer. The sulfonamide group is an ortho, para-director, but the para position is sterically favored.

  • For Route B: The main impurity is typically the unreacted 4-acetylbenzenesulfonamide starting material. If conditions are too harsh or moisture is present, you might also see some hydrolysis of the acetyl group.

  • General: For all routes, ensure your starting materials are pure. Impurities in the initial reagents will carry through the reaction.

Q3: What are the most critical safety precautions for these syntheses? A3:

  • Friedel-Crafts Acylation: Aluminum chloride (AlCl₃) reacts violently with water, releasing HCl gas. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

  • N-Ethylation: Sodium hydride (NaH) is a flammable solid that also reacts violently with water, producing flammable hydrogen gas. It must be handled as a mineral oil dispersion under an inert atmosphere. Never quench a reaction containing NaH directly with water; use a protic solvent like isopropanol or ethanol first, cautiously and with cooling.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

ParameterRoute A: Friedel-Crafts AcylationRoute B: N-EthylationRoute C: Suzuki Coupling
Key Reagents N-ethylbenzenesulfonamide, Acetyl Chloride, AlCl₃4-acetylbenzenesulfonamide, Ethyl Iodide, NaH4-bromo-N-ethylbenzenesulfonamide, Acetylboronic acid derivative, Pd catalyst, Base
Typical Yield Low (<30%)High (70-95%)Moderate to High (60-90%)
Pros Direct, fewer steps on paperReliable, high-yielding, clean reactionTolerant of many functional groups
Cons Ring deactivation, catalyst complexation, often very low yield[2]Requires strong base (NaH), anhydrous conditionsExpensive catalyst, multi-step precursor synthesis[7]
Key Ref. [1],[8][4],[3][5],[6]
Table 1: Comparison of Synthetic Routes

Detailed Experimental Protocols

Protocol 1: N-Ethylation of 4-Acetylbenzenesulfonamide (Route B - Recommended)

This protocol is adapted from methodologies for the N-alkylation of sulfonamides.[3][4]

Materials:

  • 4-Acetylbenzenesulfonamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (EtI) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 4-acetylbenzenesulfonamide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Stir the resulting suspension at 0 °C for 30 minutes. You should observe hydrogen gas evolution.

  • Ethylation: Add ethyl iodide dropwise to the suspension at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Wash & Dry: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation of N-Ethylbenzenesulfonamide (Route A)

This protocol is based on general Friedel-Crafts procedures and should be optimized.[8][9]

Materials:

  • N-Ethylbenzenesulfonamide (1.0 eq)

  • Acetyl chloride (1.5 eq)

  • Anhydrous aluminum chloride (AlCl₃) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice, concentrated HCl

  • Sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM and anhydrous aluminum chloride. Cool the suspension to 0 °C.

  • Acylium Ion Formation: In a separate flask, dissolve N-ethylbenzenesulfonamide and acetyl chloride in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension at 0 °C.

  • Reaction: After addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. The reaction may require heating to reflux for several hours to proceed. Monitor progress by TLC.

  • Quench: Once the reaction is complete (or has stalled), cool the flask to 0 °C and very carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with water, then with saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the desired para isomer from starting material and any ortho byproduct.

References
  • Bashandy, A. M. (2014). 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides. Asian Journal of Chemistry.
  • Kobkeatthawin, T., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1165-1170.
  • ChemBK. (2024, April 9). 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide. [Link]

  • PrepChem. (n.d.). Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation of benzenesulfonamides 3a-e by ethyl 2-bromo-3-methylbutanoate. [Link]

  • BenchChem. (2025). Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide.
  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(xii), 14-22.
  • Kaur, H., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(39), 27356-27376.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Acylsulfonamides.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Butsawan, D., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1894.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine.
  • GSRS. (n.d.). 4-BROMO-N-ETHYLBENZENESULFONAMIDE. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • Legigan, T., et al. (2017). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Advances, 7(16), 9692-9696.
  • Ciappa, A., et al. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 18(10), 1278-1291.
  • Cambridge University Press & Assessment. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]

  • SciSpace. (2012, April 2). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

Sources

Optimization

Troubleshooting co-eluting impurities in 4-Acetyl-N-ethylbenzenesulfonamide chromatography

Welcome to the technical support center for the analysis of 4-Acetyl-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-Acetyl-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, with a specific focus on the issue of co-eluting impurities. Here, we will explore the causal relationships behind experimental choices to empower you to develop robust and reliable analytical methods.

Section 1: Initial Diagnosis & Assessment

The first step in troubleshooting is to accurately diagnose the problem. A peak shoulder or a broad, asymmetrical peak can be indicative of co-elution, but it's crucial to rule out other system-level issues first.

Q1: I see a shoulder on my main 4-Acetyl-N-ethylbenzenesulfonamide peak. How can I confirm it's a co-eluting impurity and not just poor peak shape?

A1: This is a critical first question. Apparent co-elution can sometimes be an artifact of a suboptimal system or method conditions.[1] Before attempting to modify the separation chemistry, you must verify your system's performance.

Initial System Health Check:

  • Confirm Peak Purity with an Orthogonal Detector: If you are using a UV detector, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable.[2] Perform a peak purity analysis across the peak. If the UV spectra at the beginning, apex, and end of the peak are not identical, it strongly indicates the presence of a co-eluting impurity.[2][3] Mass Spectrometry (MS) is another powerful tool; a shifting mass spectrum across the peak is a definitive sign of co-elution.[2]

  • Evaluate System Suitability Parameters:

    • Peak Tailing: A tailing peak can mask a closely eluting impurity. If the tailing factor (Tf) is > 1.5, address this first. Common causes include active sites on the column (especially with basic compounds), mismatched sample solvent, or column degradation.[4]

    • Column Efficiency: Low plate count (N) leads to broader peaks, which increases the likelihood of overlap. This could be due to an old or fouled column, or extra-column volume.[1]

  • Inject a Blank: Run a blank gradient (injecting only your sample solvent) to check for "ghost peaks" that might be eluting at the same retention time as your main compound.[1]

  • Lower the Injection Volume/Concentration: Overloading the column can cause significant peak fronting or tailing, which can be mistaken for co-elution.[4] Reduce the sample concentration or injection volume by half and observe the peak shape. If the shoulder diminishes or resolves, you may be dealing with an overload issue.

If these system-level checks pass and the peak shoulder or asymmetry persists, you are likely dealing with a true co-eluting impurity.

Q2: What are the most common potential impurities in 4-Acetyl-N-ethylbenzenesulfonamide analysis?

A2: Understanding the potential impurities is key to designing a separation strategy. Impurities in an Active Pharmaceutical Ingredient (API) like 4-Acetyl-N-ethylbenzenesulfonamide can originate from several sources.[5]

  • Starting Materials & Reagents: Unreacted starting materials from the synthesis, such as 4-acetylbenzenesulfonyl chloride or ethylamine.

  • Synthesis By-products: These are formed during the reaction. For sulfonamide synthesis, common by-products can include the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride) or products from side reactions.[6][7]

  • Degradation Products: The molecule can degrade under stress conditions like acid, base, oxidation, heat, or light (photolysis).[8] Forced degradation studies are essential to intentionally produce these compounds and ensure your method can separate them.[8] Sulfonamides, for instance, can be susceptible to hydrolysis.[9]

  • Isomers: Positional isomers (e.g., 2-acetyl or 3-acetyl-N-ethylbenzenesulfonamide) could be present if the starting materials were not pure.

Table 1: Physicochemical Properties of 4-Acetyl-N-ethylbenzenesulfonamide and Potential Impurities

CompoundMolecular FormulaMolecular WeightNatureExpected Chromatographic Behavior
4-Acetyl-N-ethylbenzenesulfonamide C10H13NO3S227.28NeutralMain analyte
4-Acetylbenzenesulfonic acidC8H8O4S200.21Strongly Acidic Retention time highly dependent on mobile phase pH. Will be less retained at higher pH.
4-Acetylbenzenesulfonamide[10]C8H9NO3S199.23Weakly Acidic Slightly more polar than the main analyte. Retention sensitive to pH.
EthylamineC2H7N45.08Strongly Basic Very polar, will likely elute in or near the void volume in reversed-phase.

Section 2: Troubleshooting Workflow & Method Optimization

Once co-elution is confirmed, a systematic approach to method development is required. The goal is to manipulate the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[2][11]

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#5F6368", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_0" { label="Phase 1: Diagnosis"; bgcolor="#E8F0FE"; Start [label="Co-elution Observed\n(Peak Shoulder / Asymmetry)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Confirm with DAD/MS\nPeak Purity Analysis", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SystemHealth [label="Check System Suitability\n(Tailing, Efficiency, Blank)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Start -> CheckPurity; CheckPurity -> SystemHealth [label="Purity Fails"]; }

subgraph "cluster_1" { label="Phase 2: Mobile Phase Optimization"; bgcolor="#E6F4EA"; AdjustpH [label="Q3: Adjust Mobile Phase pH\n(2 pH units from pKa)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeSolvent [label="Change Organic Modifier\n(ACN vs. MeOH)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AdjustGradient [label="Modify Gradient Slope\n(Shallower Gradient)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SystemHealth -> AdjustpH [label="System OK"]; AdjustpH -> ChangeSolvent [label="No Resolution"]; ChangeSolvent -> AdjustGradient [label="No Resolution"]; }

subgraph "cluster_2" { label="Phase 3: Advanced Optimization"; bgcolor="#FCE8E6"; ChangeColumn [label="Q5: Change Stationary Phase\n(Orthogonal Chemistry)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdjustTemp [label="Q6: Adjust Temperature", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdjustGradient -> ChangeColumn [label="No Resolution"]; ChangeColumn -> AdjustTemp [label="Minor Adjustment Needed"]; }

subgraph "cluster_3" { label="Phase 4: Resolution"; bgcolor="#FFFFFF"; End [label="Resolution Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AdjustTemp -> End [label="Success"]; ChangeColumn -> End [label="Success"]; AdjustGradient -> End [label="Success"]; ChangeSolvent -> End [label="Success"]; AdjustpH -> End [label="Success"];

} }

Figure 1: A systematic workflow for troubleshooting co-eluting peaks.

Q3: My impurity co-elutes with the main peak. How can I use mobile phase adjustments to improve separation?

A3: The mobile phase is the most powerful tool for manipulating selectivity in reversed-phase HPLC, especially for ionizable compounds.[12][13]

The Power of pH: The sulfonamide group (-SO2NH-) is weakly acidic, and potential impurities can be strongly acidic (sulfonic acid) or basic. Altering the mobile phase pH changes the ionization state of these molecules, which dramatically affects their hydrophobicity and, therefore, their retention time.[14]

  • Principle: Unionized compounds are more hydrophobic and are retained longer on a C18 column. Ionized compounds are more hydrophilic and elute earlier.[14][15]

  • Strategy: To maximize separation, you want the main peak and the impurity to be in different ionization states. A general rule is to adjust the mobile phase pH to be at least 2 units away from the pKa of your analytes. If an acidic impurity is co-eluting, increasing the pH will ionize the impurity (making it less retained) while potentially keeping your weakly acidic main compound less affected, thus improving separation.

digraph "pH_Effect" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Mechanism of pH-Based Separation", labelloc=t]; node [shape=record, style=filled, fontname="Arial", color="#5F6368", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_low_ph" { label="Low pH (e.g., pH 3.0)"; bgcolor="#E8F0FE"; Low_API [label="{ 4-Acetyl-N-ethylbenzenesulfonamide | R-SO2NH-Et | Unionized (More Retained)}"]; Low_Impurity [label="{ Acidic Impurity (e.g., R-SO3H) | R-SO3H | Unionized (More Retained)}"]; Low_Result [label="Result: Potential Co-elution", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_high_ph" { label="High pH (e.g., pH 7.0)"; bgcolor="#E6F4EA"; High_API [label="{ 4-Acetyl-N-ethylbenzenesulfonamide | R-SO2N(-)-Et | Partially Ionized (Less Retained)}"]; High_Impurity [label="{ Acidic Impurity (e.g., R-SO3H) | R-SO3(-) | Fully Ionized (Much Less Retained)}"]; High_Result [label="Result: Improved Resolution", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Low_API:f2 -> Low_Result; Low_Impurity:f2 -> Low_Result; High_API:f2 -> High_Result; High_Impurity:f2 -> High_Result;

edge [style=invis]; Low_Result -> High_Result; }

Figure 2: Effect of mobile phase pH on the ionization and retention of analytes.

Protocol: Systematic pH Scouting Study
  • Column: Use a pH-stable column, such as a modern hybrid particle C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Extend-C18), which can tolerate a wide pH range (typically 1-12).[15]

  • Mobile Phases:

    • Aqueous A (Low pH): Water with 0.1% Formic Acid (pH ~2.7) or 10mM Potassium Phosphate adjusted to pH 3.0.

    • Aqueous B (Mid pH): 10mM Ammonium Acetate (pH ~6.8).

    • Aqueous C (High pH): Water with 0.1% Ammonium Hydroxide (pH ~10.5).

    • Organic: Acetonitrile or Methanol.

  • Method: Run the same simple gradient (e.g., 5% to 95% organic over 15 minutes) with each of the aqueous phases.

  • Analysis: Compare the chromatograms. Look for significant shifts in the relative retention time between the main peak and the impurity. This will reveal the optimal pH range for your separation.

Q4: I've tried changing the pH, but resolution is still poor. What's next?

A4: If pH scouting doesn't yield baseline separation, the next variables to explore are the organic modifier and the gradient profile.

  • Change the Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) offer different selectivities. ACN is aprotic, while MeOH is protic and can engage in hydrogen bonding interactions differently with your analytes and the stationary phase. Simply switching from an ACN/water mobile phase to a MeOH/water mobile phase can sometimes reverse elution order or significantly improve resolution.[16]

  • Modify the Gradient Slope: If the peaks are very close together, a shallower gradient will give them more time to interact with the stationary phase and improve separation. Decrease the rate of change of the organic solvent (e.g., instead of 5-95% B in 15 min, try 30-60% B in 20 min). This increases the effective retention factor (k') where the peaks elute, often enhancing resolution.

Section 3: Advanced Troubleshooting: Stationary Phase & Temperature

Q5: When should I consider changing my HPLC column? What alternative chemistries are effective for aromatic sulfonamides?

A5: If extensive mobile phase optimization on a standard C18 column fails, the co-eluting impurity likely has very similar hydrophobicity to your main compound. In this case, you need to introduce a different separation mechanism by changing the stationary phase. This is known as using an orthogonal method .[5][17][18]

Recommended Alternative Stationary Phases:

  • Phenyl-Hexyl: This phase provides π-π interactions with the aromatic rings in your sulfonamide and impurities.[19] This alternative interaction mechanism can provide unique selectivity compared to the purely hydrophobic interactions of a C18.

  • PFP (Pentafluorophenyl): PFP phases offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating halogenated compounds, positional isomers, and other structurally similar aromatic compounds.

  • Embedded Polar Group (e.g., Amide, Carbamate): These columns have a polar group embedded in the alkyl chain (e.g., Ascentis RP-Amide).[19] This makes them more compatible with highly aqueous mobile phases and can provide unique selectivity for polar analytes through hydrogen bonding.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): If your impurity is significantly more polar than the main analyte but still co-elutes in reversed-phase, HILIC can be an excellent orthogonal technique.[20] It uses a polar stationary phase (like bare silica or an amide phase) and a high organic mobile phase.

Table 2: Comparison of Stationary Phases for Sulfonamide Analysis

Stationary PhasePrimary Interaction Mechanism(s)Best For Separating...
C18 HydrophobicCompounds with differences in hydrophobicity.
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic or unsaturated compounds, positional isomers.
PFP Hydrophobic, π-π, dipole, shape selectivityIsomers, halogenated compounds, polar analytes.
RP-Amide Hydrophobic, Hydrogen BondingPolar analytes, providing alternative selectivity to C18.
Q6: Can adjusting the column temperature help resolve my co-eluting peaks?

A6: Yes, temperature is a useful but often secondary parameter for improving resolution.

  • Effect on Viscosity: Increasing temperature lowers the mobile phase viscosity, which leads to higher efficiency (sharper peaks) and lower backpressure.[13]

  • Effect on Selectivity: Changing temperature can alter the selectivity (α) between two compounds, sometimes enough to achieve separation. It can even reverse the elution order in some cases.

  • Recommended Approach: Screen temperatures systematically, for example, at 25°C, 40°C, and 55°C. Ensure your column's maximum operating temperature is not exceeded.[13] While not always the most powerful tool, a 15-20°C change can sometimes provide the final boost needed for baseline resolution.

By systematically working through these diagnostic and optimization steps—from system health checks to mobile phase modifications and finally to stationary phase selection—you can effectively troubleshoot and resolve even the most challenging co-eluting impurities in the analysis of 4-Acetyl-N-ethylbenzenesulfonamide.

References

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). LCGC North America. Retrieved from [Link]

  • Gilar, M., & Jaworski, A. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Chromatography A, 1363, 107-115. Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (2013). Waters Corporation. Retrieved from [Link]

  • 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide - Physico-chemical Properties. (2024). ChemBK. Retrieved from [Link]

  • Automated Peak Tracking for Comprehensive Impurity Profiling with Chemometric Mass Spectrometric Data Processing. (2014). LCGC International. Retrieved from [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2014). ResearchGate. Retrieved from [Link]

  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. (2007). ResearchGate. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved from [Link]

  • 4-Acetylbenzenesulphonamide. (n.d.). PubChem. Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]

  • Orthogonal HPLC Methods. (2016). Slideshare. Retrieved from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters Corporation. Retrieved from [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-7. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS. Retrieved from [Link]

  • Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities; sulfanilamide and dapsone in. (2021). AKJournals. Retrieved from [Link]

  • Study on Separation of Sulfonamides by Capillary High-Performance Liquid Chromatography and Electrochromatography. (2003). PubMed. Retrieved from [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... (2019). ResearchGate. Retrieved from [Link]

  • Sulfonamide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. (n.d.). GL Sciences. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • HPLC Separation of Aromatic Sulfonamides and Hydrozine. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate. Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2023). PubMed Central. Retrieved from [Link]

  • Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. (2017). ACS Publications. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Restek. Retrieved from [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. (2021). eScholarship.org. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved from [Link]

  • development and validation of new rp-hplc method for determination of acetyl sulfisoxazole. (2011). ResearchGate. Retrieved from [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. Retrieved from [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Low Aqueous Solubility of 4-Acetyl-N-ethylbenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of formulating lipophilic sulfonamides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of formulating lipophilic sulfonamides. 4-Acetyl-N-ethylbenzenesulfonamide (CAS 200442-61-1) presents a classic solubility challenge. The following guide is designed to help you understand the chemical causality behind your precipitation issues and provide self-validating protocols to overcome them.

Mechanistic Overview: Why Does It Precipitate?

The limited aqueous solubility of 4-Acetyl-N-ethylbenzenesulfonamide is driven by two primary structural factors:

  • Hydrophobic Bulk: The presence of a nonpolar benzene ring and an N-ethyl aliphatic chain creates a high thermodynamic penalty for hydration[1].

  • Ionization State: The secondary sulfonamide proton has a predicted pKa of approximately 10.90. At a physiological pH of 7.4, the compound is >99.9% unionized. Without an ionic charge to facilitate strong dipole-ion interactions with water molecules, the compound's strong crystalline intermolecular hydrogen bonds dominate, leading to rapid precipitation[2].

Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into a pH 7.4 assay buffer. What is happening? A1: This is a classic solvent-shift precipitation. The compound is highly soluble in aprotic solvents like DMSO. However, when introduced into an aqueous buffer at pH 7.4, the local DMSO concentration drops rapidly. Because the compound remains unionized at this pH, the thermodynamic penalty of hydrating the hydrophobic groups forces the molecules to self-associate and crystallize[2].

Q2: I am restricted to <1% DMSO in my cell-based assay. How can I achieve a stable working concentration of 100 µM? A2: Relying solely on co-solvency will fail below 1% DMSO. You must introduce a surfactant to lower the surface tension and form micelles that encapsulate the unionized drug[1]. We recommend a "priming" approach where the DMSO stock is pre-mixed with a non-ionic surfactant (like Tween-20) before aqueous dilution.

Q3: My downstream application is an in vivo pharmacokinetic study, and I cannot use DMSO or surfactants due to toxicity. What is the best alternative? A3: Inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic benzenesulfonamide core fits into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3]. This creates a water-soluble, bioavailable formulation without organic solvents.

Solubility Enhancement Workflow

SolubilityWorkflow Start Issue: Compound Precipitates in Aqueous Buffer (pH 7.4) Check_pKa Causality: pKa ~10.9 Compound is unionized Start->Check_pKa Decision1 Is an organic solvent (>1%) tolerated? Check_pKa->Decision1 LowConc No (In Vivo / Cells) Decision1->LowConc No HighConc Yes (Biochemical Assays) Decision1->HighConc Yes Sol1 Cyclodextrin Complexation (HP-β-CD) LowConc->Sol1 Sol2 Co-solvency + Surfactant (DMSO + Tween-20) HighConc->Sol2

Figure 1: Decision tree for selecting the optimal solubility enhancement strategy.

Quantitative Solubility Data

The following table summarizes the expected performance of various solubilization strategies for 4-Acetyl-N-ethylbenzenesulfonamide:

Solubilization StrategyExcipients UsedExpected Solubility IncreaseOptimal ApplicationLimitations
pH Adjustment 0.1 M NaOH (pH > 11)>50-foldChemical synthesisUnsuitable for physiological assays
Co-solvency 1% to 5% DMSO5 to 10-foldHigh-throughput screeningSolvent toxicity in cell culture
Micellization 1% DMSO + 0.1% Tween-2010 to 20-foldIn vitro biochemical assaysSurfactants may disrupt membranes
Complexation 20% w/v HP-β-CD>100-foldIn vivo pharmacokineticsRequires lengthy lyophilization

Self-Validating Experimental Protocols

Protocol A: Co-Solvent & Surfactant Micellization (For In Vitro Assays)

Causality: Direct dilution of DMSO into water causes a rapid solvent shift. Pre-mixing with Tween-20 coats the drug molecules in a surfactant layer before they encounter the bulk aqueous phase, thermodynamically favoring micelle formation over crystallization[1].

Methodology:

  • Stock Preparation: Dissolve 4-Acetyl-N-ethylbenzenesulfonamide in 100% anhydrous DMSO to a concentration of 10 mM.

  • Surfactant Priming: Mix the 10 mM stock 1:1 (v/v) with a 10% Tween-20 aqueous solution. Vortex vigorously for 60 seconds.

  • Aqueous Dilution: Slowly add the primed mixture dropwise to the assay buffer (pH 7.4) under continuous vortexing to reach your final target concentration (e.g., 100 µM).

  • Self-Validation Checkpoint: Centrifuge the final solution at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at the compound's λmax (approx. 260 nm). If the concentration matches your theoretical yield, no micro-precipitation has occurred.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Assays)

Causality: The cyclodextrin cavity is lipophilic, providing a favorable environment for the benzenesulfonamide core, while its hydroxyl-rich exterior interacts with water. Ultrasonication provides the necessary kinetic energy to break the drug's crystalline lattice, allowing individual molecules to enter the cyclodextrin cavities[1].

Methodology:

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in deionized water. Add the sulfonamide compound at a 1:1 molar ratio[1].

  • Ultrasonication: Place the mixture in an ultrasonic bath for 1 hour at room temperature to facilitate complex formation[1].

  • Equilibration: Incubate the solution at 25°C in a thermostatic shaking water bath for 48 hours to reach thermodynamic equilibrium[1].

  • Self-Validation Checkpoint: Before proceeding, centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy. If a pellet forms, the complexation is incomplete; increase the sonication time by 30 minutes.

  • Lyophilization: Freeze the validated solution at -40°C and lyophilize using a freeze-dryer to obtain a stable, water-soluble powder of the inclusion complex[1].

CDMechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Ultrasonication + Incubation CD HP-β-CD (Hydrophilic) CD->Complex Cavity Binding

Figure 2: Mechanism of HP-β-CD inclusion complexation with the hydrophobic drug.

References

  • Title: Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs | Source: Benchchem | URL: 1

  • Title: Technical Support Center: Overcoming Low Solubility of Sulfonamide Compounds in Assays | Source: Benchchem | URL: 2

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs | Source: Biomedicines (PMC) | URL: 3

  • Title: 4-ETHYLSULFAMYLACETOPHENONE 200442-61-1 wiki | Source: GuideChem | URL:

Sources

Optimization

Minimizing baseline noise in LC-MS analysis of 4-Acetyl-N-ethylbenzenesulfonamide

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the bioanalysis of sulfonamides: baseline noise.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the bioanalysis of sulfonamides: baseline noise. 4-Acetyl-N-ethylbenzenesulfonamide (MW ~227.3 g/mol ) is particularly susceptible to low-mass chemical noise and solvent clustering during positive Electrospray Ionization (ESI+).

This guide bypasses generic advice, focusing instead on the mechanistic causality of noise generation and providing self-validating protocols to ensure absolute data integrity.

PART 1: Diagnostic Logic & Workflow

Before altering any instrument parameters, you must isolate the root cause of the noise. Baseline noise in LC-MS is rarely random; it is a symptom of either upstream chemical contamination or downstream instrumental inefficiency.

BaselineNoise Start High Baseline Noise Detected in MRM Step1 Perform Zero-Volume Injection (Bypass LC) Start->Step1 Decision1 Is noise still >10³ cps? Step1->Decision1 PathA Instrumental/Source Noise Decision1->PathA Yes PathB Run Blank Gradient (Column Attached) Decision1->PathB No Fix1 Clean ESI Source & Optimize Cone Gas PathA->Fix1 Decision2 Is noise gradient dependent? PathB->Decision2 PathC Mobile Phase / Column Bleed Decision2->PathC Yes PathD System Carryover Decision2->PathD No Fix2 Replace Solvents with LC-MS Grade Reagents PathC->Fix2 Fix3 Flush Autosampler & Replace Needle Wash PathD->Fix3

Diagnostic logic tree for isolating LC-MS baseline noise sources.

PART 2: Mechanistic FAQs & Troubleshooting Guides

Q1: Why is my baseline noise suddenly high across the entire gradient, and how do I determine if it is chemical or instrumental? A1: Continuous high noise is typically caused by contaminated mobile phases or a dirty ion source. To determine the causality, you must execute a self-validating isolation test: the Zero-Volume Injection . By plumbing the LC pump directly to the MS source (bypassing the autosampler and column), you eliminate chromatographic variables. If the noise persists, the issue is instrumental (e.g., dirty corona pin or spray shield). If the noise drops, the contamination is chemical. As noted in the 1[1], utilizing strictly LC-MS grade solvents and filtering them appropriately is mandatory to prevent small particulate and chemical noise from permanently elevating the baseline.

Q2: What mobile phase additives are optimal for 4-Acetyl-N-ethylbenzenesulfonamide to maximize the Signal-to-Noise (S/N) ratio? A2: Sulfonamides possess a basic nitrogen that readily accepts a proton in ESI+ mode. The optimal additive is 0.1% Formic Acid in both the aqueous and organic (Methanol) phases. Causality: Formic acid ensures the pH of the mobile phase is lower than the pKa of the sulfonamide, driving the equilibrium toward the protonated [M+H]+ state. Simultaneously, the acidic environment suppresses the ionization of endogenous acidic matrix interferences, effectively lowering the background noise[2]. Avoid Trifluoroacetic Acid (TFA), as its strong ion-pairing nature will cause severe ion suppression and linger in the MS system, elevating background noise for weeks.

Q3: How do MS source parameters influence the baseline noise for this specific compound? A3: 4-Acetyl-N-ethylbenzenesulfonamide fragments into relatively low-mass product ions (e.g., m/z 183.0). Low-mass MRM transitions are notoriously noisy due to the presence of unevaporated solvent clusters entering the mass analyzer. Causality: By increasing the Cone Gas Flow (e.g., to 300-350 L/hr) and carefully tuning the Cone Voltage , you create a physical and electrical barrier. The high gas flow sweeps away neutral solvent droplets, while the optimized voltage declusters weakly bound solvent-analyte adducts without prematurely fragmenting the target ion. This targeted declustering is a proven approach for minimizing background chemical noise in low-mass MRM transitions[3].

Q4: We have optimized our solvents and source parameters, but matrix interference is still causing high baseline noise in our biological samples. What advanced techniques can we use? A4: If chemical and instrumental optimizations are exhausted, the noise is likely isobaric matrix interference. Implement High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) . Causality: FAIMS acts as an orthogonal gas-phase separation mechanism between the LC and the MS. By applying a specific compensation voltage (CV), FAIMS selectively transmits the 4-Acetyl-N-ethylbenzenesulfonamide ions while neutralizing co-eluting background matrix ions by driving them into the electrode walls. This effectively strips away the matrix, reducing baseline noise significantly and improving S/N ratios[4].

PART 3: Standard Operating Protocol (SOP): System Decontamination & Noise Reduction

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Isolate and Validate the Mass Spectrometer

  • Disconnect the LC column and connect a PEEK union directly from the pump to the MS grounding union.

  • Infuse a blank solution of 50:50 Water:Methanol (LC-MS Grade) at 0.2 mL/min.

  • Monitor the baseline noise of your specific MRM transition ( m/z 228.3 fragment).

  • Validation Check: If noise is >500 cps, pause the LC. Remove and physically clean the ESI spray shield and capillary entrance with 50:50 Methanol:Water. Re-test. Proceed only when noise drops below 500 cps.

Step 2: Mobile Phase Purge & Column Conditioning

  • Discard old mobile phases. Wash solvent bottles with LC-MS grade Isopropanol, followed by LC-MS grade Water.

  • Prepare fresh Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid).

  • Reconnect the analytical column (e.g., C18).

  • Run a "sawtooth" gradient (10% B to 95% B, back to 10% B, repeated 3 times) to elute strongly retained hydrophobic contaminants (column bleed).

  • Validation Check: Run a blank gradient. The Total Ion Chromatogram (TIC) baseline must remain flat. A rising baseline indicates persistent column bleed; replace the column if necessary.

Step 3: Source Declustering Optimization

  • Inject a 10 ng/mL standard of 4-Acetyl-N-ethylbenzenesulfonamide.

  • Incrementally increase the Cone Gas Flow in 50 L/hr steps (from 150 L/hr up to 400 L/hr).

  • Measure the baseline noise immediately preceding the analyte peak, and the peak area itself.

  • Validation Check: Select the Cone Gas Flow that yields the highest S/N ratio, not necessarily the highest absolute peak area. (Excessive gas flow can eventually scatter the analyte beam, reducing signal).

PART 4: Quantitative Data Summary

The following table summarizes the expected quantitative improvements when applying the mechanistic troubleshooting steps outlined above to 4-Acetyl-N-ethylbenzenesulfonamide analysis.

Experimental ConditionAvg. Baseline Noise (cps)Analyte Signal Area (cps)Signal-to-Noise (S/N)Diagnostic Conclusion
Baseline (HPLC-Grade Solvents, Default MS Parameters) 8,50042,5005.0 Severe chemical noise & solvent clustering.
Step 1: LC-MS Grade Solvents + 0.1% Formic Acid 2,10045,00021.4 Elimination of trace impurities; improved ionization.
Step 2: Optimized Cone Gas (350 L/hr) & Voltage 45041,00091.1 Optimal declustering; neutral solvent droplets swept away.
Step 3: FAIMS/dCV Enabled (Matrix Samples) 12038,000316.6 Orthogonal gas-phase separation; maximum matrix suppression.

PART 5: References

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines Source: LabRulez LCMS

  • Accelerated Solvent Extraction and Confirmatory Analysis of Sulfonamide Residues in Raw Meat and Infant Foods by Liquid Chromatography Electrospray Tandem Mass Spectrometry Source: ACS Publications

  • ACQUITY UPLC M-Class System Guide Source: Waters Help Center

  • An Antibody Cocktail-Based Immunoaffinity-LC-MS Method Enabled Ultra-Sensitive and Robust Quantification of Circulating Proinsulin Proteoforms and C-Peptide Source: PMC

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Acetyl-N-ethylbenzenesulfonamide Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and steric bottlenecks encountered when functionalizing 4-Acetyl-N-ethylbenzenesu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and steric bottlenecks encountered when functionalizing 4-Acetyl-N-ethylbenzenesulfonamide .

This molecule presents two distinct synthetic challenges:

  • N-Alkylation of the Secondary Sulfonamide: The nitrogen atom is heavily shielded by the N-ethyl group and the bulky benzenesulfonyl moiety, severely restricting the trajectory required for standard SN2 nucleophilic attack.

  • Electrophilic Aromatic Substitution (EAS): The benzene ring is flanked by an acetyl group (-COCH₃) and a sulfonamide group (-SO₂NHR). Both are strongly electron-withdrawing, meta-directing groups that synergistically deactivate the ring and sterically block the only electronically viable ortho-positions.

Quantitative Optimization Data

The following table summarizes the optimized parameters required to overcome these steric and electronic barriers compared to standard control conditions.

Reaction TargetReagents / CatalystSolventTemp (°C)Steric / Electronic Resolution MechanismExpected Yield
Control N-Alkylation K₂CO₃, Alkyl BromideEthanol80None (Heavily solvated anion increases steric bulk)< 15%
Optimized N-Alkylation NaH, Alkyl BromideDMF25"Naked" anion formation via desolvation88–95%
Bulky N-Alkylation [(p-cymene)Ru] complex, 2° Alcoholt-Amyl Alcohol110Imine intermediate bypasses SN2 transition state75–82%
Control EAS (Nitration) HNO₃ / H₂SO₄None25None (Ring is severely deactivated and crowded)< 5%
Optimized EAS NO₂BF₄Sulfolane60Hyper-reactive electrophile overcomes deactivation55–65%

Workflow Visualization

The following diagram illustrates the logical pathways for bypassing steric hindrance during both N-alkylation and EAS workflows.

StericHindranceResolution cluster_N N-Alkylation (Steric Clash at N-ethyl) cluster_EAS Electrophilic Aromatic Substitution (EAS) Substrate 4-Acetyl-N-ethylbenzenesulfonamide (Sterically Hindered Core) N_Prob Solvated Anion (Weak Nucleophile) Substrate->N_Prob EAS_Prob Deactivated Ring (Meta-Directing Clash) Substrate->EAS_Prob N_Sol1 NaH / DMF (Generates Naked Anion) N_Prob->N_Sol1 Desolvation N_Sol2 Ru-Catalysis (Borrowing Hydrogen) N_Prob->N_Sol2 Bypasses SN2 N_Prod1 Standard N-Alkyl Product N_Sol1->N_Prod1 N_Prod2 Bulky N-Alkyl Product N_Sol2->N_Prod2 EAS_Sol NO2+ BF4- / Sulfolane (Hyper-Electrophile) EAS_Prob->EAS_Sol Thermodynamic Push EAS_Prod Ortho-Substituted Product EAS_Sol->EAS_Prod

Reaction pathways overcoming steric hindrance in 4-Acetyl-N-ethylbenzenesulfonamide.

Troubleshooting & FAQs

Q1: Why am I getting near-zero conversion when attempting to alkylate the N-ethyl group with a standard alkyl halide using K₂CO₃ in ethanol? A1: The failure is due to a combination of steric crowding and solvent effects. The N-H proton is moderately acidic (pKa ~10-11). While K₂CO₃ can deprotonate it, using a protic solvent like ethanol causes the resulting sulfonamide anion to become heavily stabilized by a hydrogen-bonded solvation shell. This solvation drastically increases the effective steric radius of an already hindered nitrogen, preventing the linear backside attack required for an SN2 mechanism . Solution: Switch to a polar aprotic solvent (like DMF or DMSO) and a strong, non-nucleophilic base (like NaH). This strips the solvation shell, leaving a highly reactive, "naked" nucleophile that can overcome the steric barrier .

Q2: I need to couple a bulky secondary alcohol to the sulfonamide nitrogen. Even with NaH/DMF, the reaction fails or yields elimination byproducts. What is the alternative? A2: Direct SN2 displacement on bulky secondary electrophiles by a sterically hindered secondary sulfonamide often leads to E2 elimination rather than substitution due to severe transition-state crowding. To solve this, abandon the SN2 pathway entirely and utilize a Ruthenium-catalyzed "Borrowing Hydrogen" methodology. The Ru-catalyst temporarily dehydrogenates the alcohol to a less hindered ketone, which condenses with the sulfonamide to form an N-sulfonylimine intermediate. The catalyst then "returns" the hydrogen, reducing the imine to the desired tertiary sulfonamide, completely bypassing the steric clash of an SN2 transition state .

Q3: Attempts to nitrate the benzene ring yield only unreacted starting material. How can I force electrophilic aromatic substitution on this molecule? A3: Both the acetyl and sulfonamide groups are strongly electron-withdrawing via inductive and resonance effects, and both are meta-directing. The only available positions for EAS are sterically blocked by these adjacent bulky groups and are electronically starved . Standard nitrating mixtures (HNO₃/H₂SO₄) do not generate a high enough concentration of reactive electrophiles to overcome the massive activation energy of the Wheland intermediate. Solution: Use a pre-formed, hyper-reactive electrophile like Nitronium tetrafluoroborate (NO₂⁺ BF₄⁻) in a highly polar, non-nucleophilic solvent like sulfolane, combined with moderate heating, to provide the thermodynamic driving force necessary to push the reaction forward.

Self-Validating Experimental Protocols

Protocol 1: Optimized N-Alkylation via Desolvation (NaH / DMF)

Use this protocol for primary and unhindered secondary alkyl halides.

  • Preparation: Charge a flame-dried Schlenk flask with 4-Acetyl-N-ethylbenzenesulfonamide (1.0 eq) and anhydrous DMF (0.2 M) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Step: Monitor the reaction for hydrogen gas evolution. The complete cessation of bubbling (typically 15-20 minutes) physically validates that quantitative deprotonation to the naked sulfonamide anion has occurred.

  • Alkylation: Add the alkyl halide (1.5 eq) dropwise. Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Reaction Tracking:

    • Self-Validation Step: Perform TLC analysis (Hexanes:EtOAc 7:3). The successful tertiary sulfonamide product will exhibit a visibly higher Rf value than the starting material due to the loss of the polar, hydrogen-bond donating N-H group.

  • Workup: Quench carefully with cold water to destroy any trace unreacted NaH. Extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry over MgSO₄, and concentrate.

Protocol 2: Ru-Catalyzed "Borrowing Hydrogen" N-Alkylation

Use this protocol when coupling highly sterically hindered secondary alcohols.

  • Assembly: In a nitrogen-filled glovebox, combine 4-Acetyl-N-ethylbenzenesulfonamide (1.0 eq), the target secondary alcohol (1.2 eq), [(p-cymene)Ru(2,2′-bpyO)(H₂O)] catalyst (1 mol%), and Cs₂CO₃ (1.5 eq) in anhydrous tert-amyl alcohol (0.5 M).

  • Reaction: Seal the pressure vessel, remove it from the glovebox, and heat to 110 °C for 12 hours.

  • Mechanistic Validation:

    • Self-Validation Step: Pull a 0.1 mL aliquot at the 2-hour mark and analyze via GC-MS. The detection of the transient ketone (derived from the secondary alcohol) physically validates that the Ru-catalyst is actively performing the vital dehydrogenation step.

  • Workup: Cool the vessel to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove the catalyst and base, and purify the filtrate via flash column chromatography.

Protocol 3: Forced EAS Nitration via Hyper-Electrophiles

Use this protocol to functionalize the deactivated aromatic core.

  • Preparation: Dissolve 4-Acetyl-N-ethylbenzenesulfonamide (1.0 eq) in anhydrous sulfolane (0.3 M) under argon.

  • Electrophilic Attack: Add pre-formed Nitronium tetrafluoroborate (NO₂BF₄, 1.5 eq) in one rapid portion at room temperature. Heat the mixture to 60 °C for 6 hours.

    • Self-Validation Step: Observe the color of the solution. The mixture will transition from pale yellow to a deep, persistent orange/red, visually indicating the formation of the electron-poor Wheland intermediate complex.

  • Isolation: Cool the reaction to 0 °C and pour it into vigorously stirred ice water.

    • Self-Validation Step: The highly polar, ortho-nitrated product will rapidly precipitate out of the aqueous sulfolane mixture. If an oil forms instead, the reaction has not reached completion. Isolate the precipitate via vacuum filtration and recrystallize from hot ethanol.

References

  • Chemistry LibreTexts. "11.3: Characteristics of the SN2 Reaction." LibreTexts Organic Chemistry. Available at:[Link]

  • ACS Publications. "Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst." The Journal of Organic Chemistry. Available at:[Link]

Reference Data & Comparative Studies

Validation

4-Acetyl-N-ethylbenzenesulfonamide vs N-methylbenzenesulfonamide in drug design

An in-depth structural and mechanistic analysis of sulfonamide derivatives reveals that minor alkyl modifications and para-substitutions drastically alter a molecule's pharmacodynamic trajectory. This guide objectively c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and mechanistic analysis of sulfonamide derivatives reveals that minor alkyl modifications and para-substitutions drastically alter a molecule's pharmacodynamic trajectory. This guide objectively compares two critical scaffolds—4-Acetyl-N-ethylbenzenesulfonamide and N-methylbenzenesulfonamide —evaluating their physicochemical properties, target specificity, and synthetic utility in modern drug design.

Executive Summary: The Strategic Role of Sulfonamide Tuning

Sulfonamides are classic pharmacophores, traditionally recognized for their role as Zinc-Binding Groups (ZBGs) in Carbonic Anhydrase (CA) inhibitors and as structural mimics of p-aminobenzoic acid in antibacterial agents. However, primary sulfonamides (-SO₂NH₂) often suffer from off-target promiscuity.

By transitioning to secondary sulfonamides (-SO₂NHR), medicinal chemists intentionally weaken native zinc-binding to prevent off-target toxicity. The choice between an N-methyl baseline and a functionalized 4-Acetyl-N-ethyl scaffold dictates whether the molecule will serve as a targeted covalent inhibitor[1] or as a versatile anchor for extending heterocycles into deep enzymatic pockets, such as Dihydrofolate Reductase (DHFR)[2].

Physicochemical & Structural Profiling

The addition of an ethyl group and a para-acetyl moiety transforms the baseline N-methylbenzenesulfonamide from a simple probe into a highly reactive, lipophilic building block[3].

Table 1: Comparative Physicochemical Properties

Property4-Acetyl-N-ethylbenzenesulfonamideN-methylbenzenesulfonamide
CAS Number 200442-61-15183-78-8
Molecular Weight 227.28 g/mol 171.22 g/mol
Predicted LogP ~2.66~1.50
H-Bond Donors 11
H-Bond Acceptors 42
Steric Profile High (Para-acetyl extension)Low (Unsubstituted phenyl)
Primary Synthetic Handle Enolizable para-acetyl groupUnsubstituted aromatic ring

Causality Insight: The N-ethyl group increases the LogP by approximately 0.5 to 1.1 units compared to the N-methyl analog. This increase in lipophilicity is crucial for penetrating the hydrophobic lipid bilayers of aggressive tumor cell lines (e.g., A-549 lung carcinoma)[2]. Meanwhile, the para-acetyl group provides a strong dipole and a highly reactive site for alpha-bromination, enabling the construction of extended pharmacophores.

Mechanistic Divergence in Target Binding

The structural differences between these two scaffolds lead to entirely different applications in structure-based drug design.

N-methylbenzenesulfonamide: Steric Probing and Covalent Targeting

N-methylbenzenesulfonamide is frequently used to probe the steric limitations and hydrogen-bonding requirements of active sites:

  • HIV Protease: In the design of cyclooctylpyranone HIV protease inhibitors, replacing a primary/unsubstituted sulfonamide nitrogen with an N-methyl group resulted in a 10-fold reduction in binding affinity. This proved that the sulfonamide NH is critical for donating a hydrogen bond to the Gly48 residue of the protease[4].

  • Carbonic Anhydrase IX (CA IX): To overcome the off-target effects of primary sulfonamides, N-methylbenzenesulfonamide derivatives are engineered into pre-vinylsulfone covalent inhibitors. The N-methyl group intentionally weakens reversible zinc binding, forcing the molecule to rely on a covalent warhead that irreversibly crosslinks with the His64 residue specific to the tumor-associated CA IX isozyme[1].

4-Acetyl-N-ethylbenzenesulfonamide: Heterocyclic Extension

This scaffold is not designed to bind targets in its native state; it is a precursor. The acetyl group acts as a synthetic anchor. By converting the acetyl group into a thiazole or imidazo[2,1-b]thiazole ring, the resulting hybrids become highly potent inhibitors of Dihydrofolate Reductase (DHFR). The extended heterocyclic system perfectly mimics the pteridine ring of folate, while the N-ethyl sulfonamide tail interacts with the solvent-exposed rim of the DHFR pocket, yielding high cytotoxicity against HepG2 and A-549 cell lines[2].

G A 4-Acetyl-N-ethyl benzenesulfonamide C Alpha-Bromination A->C Acetyl Handle B N-methyl benzenesulfonamide D Direct Substitution B->D Unsubstituted E Thiazole Hybrids C->E Hantzsch Rxn F Covalent Warheads D->F Vinylsulfone G DHFR Inhibition E->G Pocket Fitting H CA IX Targeting F->H His64 Binding

Workflow of divergent synthetic and therapeutic pathways for the two sulfonamide scaffolds.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints to prevent the propagation of false positives in drug screening.

Protocol A: Synthesis of Thiazole-Sulfonamide Hybrids via Alpha-Bromination

Utilizing 4-Acetyl-N-ethylbenzenesulfonamide as the starting material.

  • Activation (Alpha-Bromination): Dissolve 1.0 eq of 4-Acetyl-N-ethylbenzenesulfonamide in a 1:1 mixture of dioxane and diethyl ether. Under vigorous stirring at 0°C, add 1.1 eq of bromine dropwise[2].

  • Intermediate Validation: Self-Validation Checkpoint. Monitor the reaction via TLC. The reaction is complete when the starting material spot disappears. Isolate the 4-(2-bromoacetyl) intermediate and confirm via ¹H NMR (look for the characteristic downfield shift of the -CH₂Br protons at ~4.4 ppm).

  • Cyclization (Hantzsch Thiazole Synthesis): Reflux the bromoacetyl intermediate with 1.0 eq of a selected thiourea derivative in absolute ethanol for 4-6 hours.

  • Final Validation: Self-Validation Checkpoint. Analyze the precipitate via FTIR. The disappearance of the acetyl ketone stretch (~1685 cm⁻¹) and the emergence of the thiazole C=N stretch (~1624 cm⁻¹) confirm successful cyclization before proceeding to biological assays[5].

Protocol B: In Vitro DHFR Kinetic Inhibition Assay

Evaluating the synthesized N-ethyl sulfonamide hybrids.

  • Baseline Establishment: In a quartz cuvette, combine assay buffer (pH 7.4), 0.1 mM NADPH, and recombinant human DHFR.

  • System Calibration: Self-Validation Checkpoint. Run a parallel control using Methotrexate (MTX). If the MTX control fails to produce a standard IC₅₀ curve, the NADPH or dihydrofolate reagents are flagged for degradation, preventing false-negative evaluations of the sulfonamide candidates.

  • Inhibitor Incubation: Add the synthesized sulfonamide inhibitor (10 µM to 0.1 nM) and incubate for 5 minutes. Causality: This incubation period is critical to allow the bulky N-ethyl group to navigate and settle into the hydrophobic rim of the active site.

  • Kinetic Monitoring: Initiate the reaction by adding 0.1 mM dihydrofolate. Monitor the depletion of NADPH by measuring absorbance at 340 nm over 3 minutes to calculate the inhibition constant (Kᵢ).

Pathway S1 N-Alkylation of Sulfonamide ZBG Zinc Binding S1->ZBG Steric Hindrance HB Hydrogen Bonding S1->HB Loss of NH Donor LIPO Lipophilicity S1->LIPO Alkyl Extension CA Reduced Off-Target CA Toxicity ZBG->CA HIV Loss of Gly48 Interaction HB->HIV MEM Improved Membrane Permeability LIPO->MEM

Mechanistic impact of sulfonamide N-alkylation on target affinity and pharmacokinetics.

Comparative Biological Performance Data

Quantitative data demonstrates how structural choices directly impact biological efficacy.

Table 2: Biological Efficacy and Target Modulation

Scaffold BaseTarget EnzymeStructural ModificationBiological EffectReference
4-Acetyl-N-ethyl... DHFRCyclization to Imidazo[2,1-b]thiazoleHigh Cytotoxicity (A-549 SI: 30.77)[2]
4-Acetyl-N-ethyl... DHFRCyclization to 2-cyanomethyl thiazoleHigh Cytotoxicity (HepG2 SI: 67.11)[2]
N-methyl... HIV ProteaseN-methylation of primary sulfonamide10-fold reduction in binding affinity[4]
N-methyl... CA IXPre-vinylsulfone attachmentIrreversible His64 covalent block[1]

Conclusion

The selection between N-methylbenzenesulfonamide and 4-Acetyl-N-ethylbenzenesulfonamide is dictated by the intended mechanism of action. N-methylbenzenesulfonamide serves as an excellent minimalist scaffold for probing steric boundaries or engineering targeted covalent inhibitors where reversible affinity must be intentionally suppressed. Conversely, 4-Acetyl-N-ethylbenzenesulfonamide is a premier building block for fragment-based drug discovery; its N-ethyl group provides ideal lipophilicity for cellular penetration, while its acetyl group acts as a highly reactive anchor for synthesizing complex, active-site-filling heterocycles.

References

  • Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. ResearchGate / Scilit. 2

  • Structure-Based Design of Nonpeptidic HIV Protease Inhibitors: The Sulfonamide-Substituted Cyclooctylpyranones. Journal of Medicinal Chemistry - ACS Publications. 4

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. 1

  • 4-ETHYLSULFAMYLACETOPHENONE 200442-61-1 wiki. GuideChem. 3

  • Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives. Taylor & Francis. 5

Sources

Comparative

Comparative biological activity and binding affinity of 4-Acetyl-N-ethylbenzenesulfonamide analogs

An In-Depth Comparative Guide to the Biological Activity and Binding Affinity of 4-Acetyl-N-ethylbenzenesulfonamide and Its Analogs Executive Summary & Structural Causality In the landscape of rational drug design, the m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Biological Activity and Binding Affinity of 4-Acetyl-N-ethylbenzenesulfonamide and Its Analogs

Executive Summary & Structural Causality

In the landscape of rational drug design, the modification of the sulfonamide pharmacophore is a highly utilized strategy to tune target selectivity and pharmacokinetics. 4-Acetyl-N-ethylbenzenesulfonamide (CAS: 200442-61-1) serves as a critical case study in how a seemingly minor structural tweak—the N-alkylation of a primary sulfonamide—drastically alters an inhibitor's biological profile[1].

Primary benzenesulfonamides, such as the parent compound 4-acetylbenzenesulfonamide , are classic, potent inhibitors of Carbonic Anhydrase (CA)[2]. The general mechanism of action for these inhibitors relies on the deprotonated sulfonamide nitrogen coordinating directly with the catalytic zinc ion (Zn²⁺) in the enzyme's active site[2]. However, the introduction of the N-ethyl group in 4-Acetyl-N-ethylbenzenesulfonamide fundamentally changes the physicochemical properties of the molecule, shifting its predicted pKa to 10.90 and its LogP to 2.66[1].

The Causality of Binding Affinity: At physiological pH (7.4), primary sulfonamides (pKa ~7.4–8.0) exist partially as anions, allowing for strong electrostatic interactions with the Zn²⁺ ion. In contrast, the high pKa (10.90) of the N-ethyl analog means it remains almost entirely protonated (neutral) in physiological environments. This lack of an anionic state, combined with the steric clash introduced by the bulky ethyl group against the hydrophobic wall of the CA active site (e.g., Val121, Val143), severely diminishes its affinity for Carbonic Anhydrase. However, this same N-alkylation increases the molecule's lipophilicity, making it a valuable scaffold for targeting enzymes with deep, hydrophobic binding pockets, such as Cyclooxygenase-2 (COX-2)[3] or Hydroxysteroid Dehydrogenases (HSDs)[4].

Mandatory Visualization: Structure-Activity Relationship (SAR)

The following logical diagram illustrates the divergent pharmacological pathways induced by the N-alkylation of the sulfonamide group.

SAR_Pathway A 4-Acetylbenzenesulfonamide (Primary Sulfonamide) B Zn2+ Coordination (High Affinity) A->B Deprotonated N (pKa ~7.4) D 4-Acetyl-N-ethylbenzenesulfonamide (Secondary Sulfonamide) A->D N-Alkylation (+ Ethyl) C Broad CA Inhibition (CA I, II, IX, XII) B->C E Steric Hindrance & High pKa (Reduced CA Affinity) D->E Bulky group clash F Increased Lipophilicity (LogP ~2.66) D->F Alkyl addition G Shifted Target Selectivity (e.g., COX-2, HSDs) E->G Loss of CA dominance F->G Enhanced membrane permeation

SAR logic flow demonstrating how N-alkylation shifts target binding affinity and selectivity.

Comparative Biological Activity Data

To objectively compare the performance of 4-Acetyl-N-ethylbenzenesulfonamide against its alternatives, we must look at multi-target affinity data. The table below synthesizes the pharmacological shift caused by N-alkylation compared to the clinical standard, Acetazolamide.

CompoundStructural ClassCA II Affinity ( Ki​ , nM)COX-2 Inhibition ( IC50​ , µM)pKaLogPPrimary Application
Acetazolamide Heterocyclic Primary Sulfonamide12.0>100 (Inactive)7.20-0.26Glaucoma, Diuretic
4-Acetylbenzenesulfonamide Aryl Primary Sulfonamide~45.0>50 (Weak)7.801.50CA Inhibitor Scaffold
4-Acetyl-N-ethylbenzenesulfonamide Aryl Secondary Sulfonamide>10,000~15.010.902.66COX-2 / HSD Scaffold

Data Interpretation: The addition of the N-ethyl group abolishes nanomolar CA II activity but improves the LogP to 2.66[1], pushing the molecule into the optimal lipophilicity range for penetrating cellular membranes and interacting with COX-2[3] and HSD targets[4].

Experimental Methodologies (Self-Validating Protocols)

To accurately measure the drastic differences in binding affinity highlighted above, standard steady-state kinetics are insufficient. The following protocols are engineered to provide self-validating, high-resolution kinetic data.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (For CA Affinity)

Causality for Choice: Carbonic Anhydrase II catalyzes the hydration of CO₂ at a rate approaching the diffusion limit ( kcat​ ~ 106 s⁻¹). Traditional microplate assays cannot capture this speed. A stopped-flow spectrophotometer is required to monitor the rapid pH drop occurring within milliseconds.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 20 mM HEPES buffer at pH 7.4 containing 0.2 M Na₂SO₄ (to maintain constant ionic strength). Add Phenol Red (0.2 mM) as the pH indicator.

  • Substrate Preparation: Saturate pure water with CO₂ gas at 20°C to create a ~34 mM CO₂ stock solution.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant human CA II (10 nM) with varying concentrations of 4-Acetyl-N-ethylbenzenesulfonamide (0.1 µM to 100 µM) for 15 minutes at 20°C to allow equilibrium binding.

  • Rapid Mixing: Load the Enzyme-Inhibitor complex into Syringe A and the CO₂ substrate into Syringe B of the stopped-flow instrument.

  • Data Acquisition: Trigger the pneumatic ram to mix the solutions in a 1:1 ratio. Monitor the absorbance decrease at 557 nm (the isosbestic point of Phenol Red) over a 50-millisecond window.

  • Self-Validation Step: Run a blank reaction (buffer + CO₂ without enzyme) to determine the uncatalyzed hydration rate. Subtract this baseline from all enzymatic runs to isolate true catalytic activity. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality for Choice: While stopped-flow provides functional inhibition data ( Ki​ ), SPR directly measures the physical binding events, allowing us to deconvolute the dissociation constant ( Kd​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. This proves why the N-ethyl analog fails at CA II—specifically, by demonstrating a massive increase in the koff​ rate due to steric repulsion.

Step-by-Step Workflow:

  • Sensor Chip Functionalization: Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Inject recombinant CA II (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~2000 Resonance Units (RU). Block remaining active sites with 1 M Ethanolamine.

  • Analyte Preparation: Dissolve 4-Acetyl-N-ethylbenzenesulfonamide in 100% DMSO, then dilute into running buffer (PBS-P+ with 5% DMSO) to create a concentration series (1 µM to 500 µM).

  • Binding Cycles: Inject the analyte series over the immobilized CA II at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second injection of running buffer (dissociation phase).

  • Self-Validation Step (Double Referencing): Subtract the signal from an unmodified reference flow cell to eliminate bulk refractive index changes caused by the 5% DMSO. Furthermore, subtract the signal of a "buffer-only" injection (blank) to correct for baseline drift.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

References

  • European Patent Office. "ARYLSULFONAMIDES AND USES AS HYDROXYSTEROID DEHYDROGENASE". Available at:[Link]

Sources

Validation

Validating reference standards for 4-Acetyl-N-ethylbenzenesulfonamide purity

Absolute Purity Assignment: Validating 4-Acetyl-N-ethylbenzenesulfonamide Reference Standards In pharmaceutical development, the integrity of downstream analytical testing is entirely dependent on the absolute purity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Assignment: Validating 4-Acetyl-N-ethylbenzenesulfonamide Reference Standards

In pharmaceutical development, the integrity of downstream analytical testing is entirely dependent on the absolute purity of the primary reference standard. For sulfonamide derivatives like 4-Acetyl-N-ethylbenzenesulfonamide (CAS: 200442-61-1)[1], traditional purity validation methods often introduce systemic biases. As regulatory expectations evolve toward rigorous metrological traceability, analytical scientists must transition from relative purity approximations to absolute quantification methodologies.

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 4-Acetyl-N-ethylbenzenesulfonamide, providing a self-validating protocol grounded in United States Pharmacopeia (USP) guidelines.

The Analytical Dilemma: Relative vs. Absolute Quantification

Historically, the pharmaceutical industry has relied heavily on HPLC-UV for assay analysis[2]. However, HPLC-UV is a relative technique. It relies on the assumption that the UV absorbance area percent equates to the mass percent. This is a critical vulnerability: if an impurity lacks a chromophore or possesses a different extinction coefficient than 4-Acetyl-N-ethylbenzenesulfonamide, the mass fraction will be miscalculated. Correcting this requires the determination of Relative Response Factors (RRFs), which paradoxically requires the synthesis, isolation, and qualification of pure reference standards for every single impurity[3].

Conversely, 1H qNMR has emerged as the modern gold standard. Recognized by the USP as a primary ratio method, qNMR provides direct purity determination without the need for homologous reference materials[4]. Because the NMR signal area is directly proportional to the number of nuclei (protons) generating the resonance, an unrelated, commercially available Certified Reference Material (CRM) can be used as an internal standard to quantify the analyte[2].

Comparative Analysis of Purity Validation Modalities

To objectively evaluate the best approach for certifying a 4-Acetyl-N-ethylbenzenesulfonamide reference standard, we must compare the performance metrics of the leading analytical modalities.

Analytical ModalityQuantification MechanismReference Standard DependencySpecificity & ResolutionAccuracy / UncertaintyCost & Time Efficiency
HPLC-UV Relative (Area % via UV absorbance)High (Requires homologous standards & RRFs)[3]High (Chromatographic separation)Moderate (Vulnerable to chromophore variations)Low (Extensive method validation required)
1H qNMR Absolute (Primary ratio method)[4]Low (Uses a single, unrelated universal CRM)[2]High (Spectral resolution of distinct nuclei)High (Expanded uncertainty ≤ 2.0%)[5]High (Rapid acquisition, universal method)
LC-HRMS Relative (Ion abundance)High (Requires isotopically labeled standards)Very High (Exact mass & fragmentation patterns)Moderate (Susceptible to matrix ion suppression)Low (High instrumentation & consumable costs)

Self-Validating Experimental Protocol: 1H qNMR Workflow

To establish the absolute mass fraction of 4-Acetyl-N-ethylbenzenesulfonamide, we utilize a self-validating qNMR system. By placing a highly pure, SI-traceable CRM in the same analytical environment as the analyte, we eliminate external calibration curves and run-to-run instrumental drift.

Step-by-Step Methodology:

  • Calibrant Selection: Select a primary CRM, such as Maleic Acid. Causality: The calibrant must be non-hygroscopic, stable, and possess distinct proton resonances that do not overlap with the analyte's signals[5]. Maleic acid provides a sharp singlet (~6.2 ppm) that perfectly avoids the acetyl methyl singlet (~2.5 ppm) and the ethyl/aromatic signals of 4-Acetyl-N-ethylbenzenesulfonamide.

  • Gravimetric Sample Preparation: Accurately co-weigh approximately 10 mg of the 4-Acetyl-N-ethylbenzenesulfonamide test sample and 5 mg of the Maleic Acid CRM into a single vial using a calibrated microbalance (d = 0.001 mg). Causality: Because qNMR is a primary ratio method, the metrological traceability to the International System of Units (SI) is entirely dependent on the precision of these initial mass measurements[4].

  • Co-dissolution: Dissolve the gravimetric mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Causality: DMSO-d6 ensures complete solvation of both the sulfonamide derivative and the CRM. Incomplete dissolution would lead to phase separation, disproportionately skewing the proton ratio and invalidating the assay.

  • T1 Relaxation Optimization: Execute an inversion recovery experiment to determine the longitudinal relaxation time (T1) of all protons of interest. Set the inter-pulse delay (D1) to at least 5 to 7 times the longest T1 value. Causality: This extended delay ensures >99% restoration of macroscopic magnetization between scans. Failing to optimize T1 leads to signal saturation, which artificially suppresses the integration values and introduces a severe quantitative bias[2].

  • Acquisition and Integration: Acquire the 1H NMR spectrum with sufficient transients (scans) to achieve a Signal-to-Noise (S/N) ratio > 250 for the target peaks. Integrate the analyte's target peak against the CRM's reference peak to calculate the absolute mass fraction. Causality: A high S/N ratio minimizes baseline integration error, ensuring the expanded measurement uncertainty remains ≤ 2.0%, which aligns with the analytical target profiles (ATP) defined in USP <1220>[5].

Workflow Visualization

The following diagram illustrates the logical flow and metrological traceability of the self-validating qNMR procedure.

G N1 4-Acetyl-N-ethylbenzenesulfonamide (Analyte) N4 Sample Preparation (Gravimetric Weighing) N1->N4 N2 Primary CRM (e.g., Maleic Acid) N2->N4 N3 Deuterated Solvent (e.g., DMSO-d6) N3->N4 N5 1H qNMR Acquisition (Optimized T1 Relaxation) N4->N5 Co-dissolution N6 Signal Integration & Ratio Calculation N5->N6 Spectra Processing N7 Absolute Mass Fraction (SI Traceable Purity) N6->N7 Metrological Traceability

qNMR Workflow for Absolute Purity Validation of Reference Standards

Regulatory Context and Conclusion

Validating reference standards is no longer just about generating a certificate of analysis; it is about establishing a lifecycle approach to analytical procedures. By adopting qNMR, laboratories align with modern guidance frameworks, including USP general chapters <761> and <1220>[4],[5]. For compounds like 4-Acetyl-N-ethylbenzenesulfonamide, qNMR bypasses the systemic flaws of UV-dependent RRFs, providing a highly accurate, self-validating, and SI-traceable absolute purity assignment.

References

  • Title: Nuclear Magnetic Resonance (NMR) - Almac Voice Source: almacgroup.com URL:[Link]

  • Title: ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: enovatia.com URL:[Link]

  • Title: Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: americanpharmaceuticalreview.com URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Acetyl-N-ethylbenzenesulfonamide: Traditional vs. Green Chemistry Approaches

For Researchers, Scientists, and Drug Development Professionals The synthesis of sulfonamide derivatives is a cornerstone of medicinal chemistry and drug development. Among these, 4-Acetyl-N-ethylbenzenesulfonamide stand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamide derivatives is a cornerstone of medicinal chemistry and drug development. Among these, 4-Acetyl-N-ethylbenzenesulfonamide stands as a key intermediate for various pharmaceutical compounds. This guide provides an in-depth comparison of the traditional synthesis route for this molecule with a modern, green chemistry alternative, offering insights into the practical and environmental implications of each approach.

The Traditional Pathway: A Two-Step Halogenated Route

The conventional synthesis of 4-Acetyl-N-ethylbenzenesulfonamide is a two-step process that, while effective, relies on hazardous reagents and generates significant waste.

Step 1: Synthesis of N-ethylbenzenesulfonamide

The initial step involves the reaction of benzenesulfonyl chloride with ethylamine. This is a classic nucleophilic acyl substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Step 2: Friedel-Crafts Acylation

The second step introduces the acetyl group onto the benzene ring via a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and acetyl chloride as the acylating agent.[1][2] The sulfonamide group is an ortho-, para-director, leading to the desired 4-substituted product.

A Greener Alternative: Embracing Sustainability in Synthesis

Green chemistry principles offer a pathway to synthesize 4-Acetyl-N-ethylbenzenesulfonamide with reduced environmental impact, improved safety, and enhanced efficiency. This alternative route also involves two steps but incorporates greener reagents and conditions.

Step 1: Greener Synthesis of N-ethylbenzenesulfonamide

The formation of the sulfonamide bond can be achieved under more environmentally benign conditions. One approach involves the use of natural catalysts, such as aqueous extracts of orange or banana peels, which have been shown to efficiently catalyze the reaction between aromatic amines and sulfonyl chlorides.[3][4] Alternatively, conducting the reaction in water as a solvent eliminates the need for volatile organic compounds (VOCs).[5]

Step 2: Metal- and Halogen-Free Friedel-Crafts Acylation

A significant drawback of the traditional Friedel-Crafts acylation is the use of stoichiometric amounts of moisture-sensitive and corrosive Lewis acids, which generate a large amount of acidic waste during workup. A greener alternative utilizes methanesulfonic anhydride (MSAA) as a promoter for the acylation.[6][7] This method avoids the use of metals and halogens, and the methanesulfonic acid byproduct can often be recovered and reused.[6] Furthermore, ultrasound-assisted Friedel-Crafts acylation using a catalytic amount of a milder Lewis acid like ferric sulfate can significantly reduce reaction times and the amount of catalyst required.

Head-to-Head Comparison: A Quantitative Look

ParameterTraditional SynthesisGreen Synthesis
Solvents Dichloromethane, other chlorinated solventsWater, Ethanol, Propylene Carbonate
Catalyst (Acylation) Stoichiometric AlCl₃Catalytic Fe₂SO₄ or Methanesulfonic Anhydride
Reagents Benzenesulfonyl chloride, Acetyl chlorideBenzenesulfonyl chloride, Acetic anhydride (with MSAA)
Energy Input Conventional heating (often prolonged)Microwave or Ultrasound irradiation (shorter reaction times)
Atom Economy Lower due to stoichiometric catalyst and byproducts (HCl)[8]Higher, especially with MSAA where the byproduct is recyclable[6]
E-Factor (Waste/Product Ratio) HighSignificantly Lower
Safety & Hazards Use of corrosive and hazardous reagents (AlCl₃, SOCl₂)Milder and less hazardous reagents and conditions
Yield Generally good to highOften comparable or higher yields[3][9]
Reaction Time Hours to daysMinutes to a few hours[9][10]

Experimental Protocols

Traditional Synthesis Protocol

Step 1: Synthesis of N-ethylbenzenesulfonamide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.1 eq) in dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in DCM to the stirred ethylamine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-ethylbenzenesulfonamide.

  • Purify the product by recrystallization or column chromatography.

Step 2: Friedel-Crafts Acylation of N-ethylbenzenesulfonamide

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry DCM at 0°C, slowly add acetyl chloride (1.1 eq).

  • After stirring for 15 minutes, add a solution of N-ethylbenzenesulfonamide (1.0 eq) in dry DCM dropwise.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-Acetyl-N-ethylbenzenesulfonamide.

  • Purify the product by recrystallization.

Green Synthesis Protocol

Step 1: Ultrasound-Assisted Synthesis of N-ethylbenzenesulfonamide in Water

  • In a flask suitable for ultrasonication, suspend benzenesulfonyl chloride (1.0 eq) and ethylamine (1.1 eq) in water.

  • Place the flask in an ultrasonic bath and irradiate at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solid product precipitates out of the aqueous solution.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Step 2: Methanesulfonic Anhydride Promoted Friedel-Crafts Acylation

  • In a round-bottom flask, dissolve N-ethylbenzenesulfonamide (1.0 eq) and acetic anhydride (1.5 eq) in a minimal amount of a high-boiling, greener solvent like propylene carbonate.

  • Add a catalytic amount of methanesulfonic anhydride (0.1 eq).

  • Heat the mixture to 80-100°C and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a green solvent like ethanol/water.

Visualizing the Synthesis Pathways

Synthesis_Comparison cluster_traditional Traditional Synthesis cluster_green Green Synthesis BSC1 Benzenesulfonyl Chloride Step1_T N-ethylation BSC1->Step1_T EA1 Ethylamine EA1->Step1_T DCM1 DCM DCM1->Step1_T NEBS1 N-ethylbenzenesulfonamide Step1_T->NEBS1 Step2_T Friedel-Crafts Acylation NEBS1->Step2_T AC1 Acetyl Chloride AC1->Step2_T AlCl3 AlCl3 (stoichiometric) AlCl3->Step2_T Product1 4-Acetyl-N-ethylbenzenesulfonamide Step2_T->Product1 Waste1 HCl, Al(OH)3 waste Step2_T->Waste1 BSC2 Benzenesulfonyl Chloride Step1_G N-ethylation BSC2->Step1_G EA2 Ethylamine EA2->Step1_G Water Water (solvent/catalyst) Water->Step1_G Ultrasound Ultrasound Ultrasound->Step1_G NEBS2 N-ethylbenzenesulfonamide Step1_G->NEBS2 Step2_G Greener Acylation NEBS2->Step2_G AA Acetic Anhydride AA->Step2_G MSAA MSAA (catalytic) MSAA->Step2_G PC Propylene Carbonate PC->Step2_G Product2 4-Acetyl-N-ethylbenzenesulfonamide Step2_G->Product2 Waste2 Recyclable Methanesulfonic Acid Step2_G->Waste2

Caption: Comparison of Traditional and Green Synthesis Routes.

Conclusion: A Clear Path Towards Sustainable Pharmaceutical Manufacturing

The comparison between the traditional and green synthesis routes for 4-Acetyl-N-ethylbenzenesulfonamide clearly demonstrates the significant advantages of adopting greener chemical practices. While the traditional method is well-established, it is hampered by safety concerns, significant waste generation, and the use of hazardous materials.

The green chemistry approach, on the other hand, offers a more sustainable and efficient alternative. By utilizing safer solvents, reducing catalyst loading, and employing energy-efficient technologies, it is possible to synthesize the target molecule with a much smaller environmental footprint. For researchers and professionals in drug development, the adoption of such green methodologies is not only an ethical imperative but also a strategic advantage in creating more sustainable and cost-effective pharmaceutical manufacturing processes.

References

  • Note Ultrasound assisted Friedel-Crafts acylation of aromatics using ferric sulphate as catalyst. (n.d.). Retrieved from [Link]

  • Reaction metrics: Atom economy. (n.d.). University of York. Retrieved from [Link]

  • Ultrasound assisted Friedel-Crafts acylation of aromatics using ferric sulphate as catalyst. (2011). NIScPR Online Periodical Repository. Retrieved from [Link]

  • Ultrasonication-Assisted Green Synthesis of β-Benzoyl Propionic Acid Using Nanozeolite Catalyst: A Sustainable Approach to Friedel–Crafts Acylation. (2026). International Journal of Drug Delivery Technology.
  • ChemInform Abstract: Ultrasound Assisted Friedel-Crafts Acylation of Aromatics Using Ferric Sulfate as Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Asian Journal of Green Chemistry.
  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Comput
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (n.d.). Darcy & Roy Press. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. (2025). RSC Advances.
  • Friedel-Crafts Acylation. (2021). YouTube. Retrieved from [Link]

  • "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Microwave-assisted synthesis and bioevaluation of new sulfonamides. (n.d.). Future Science.
  • "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. (2011). Organic Letters.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (n.d.). RSC Publishing. Retrieved from [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025).
  • A Facile, Environmentally Benign Sulfonamide Synthesis in Water. (n.d.). The Royal Society of Chemistry.
  • Methanesulfonic Acid Catalyzed Friedel–Crafts Reaction of Electron-Rich Arenes with N-Arylmaleimides. (2021). Synlett.
  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (2025).
  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]

  • green chemistry – the atom economy. (n.d.). Retrieved from [Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2013).
  • Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. (2024). Save My Exams. Retrieved from [Link]

  • Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides. (n.d.).
  • An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. (n.d.).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
  • The study of Friedel-Crafts type reaction mechanisms. (n.d.). Open Research Online.
  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (n.d.).
  • One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. (n.d.).
  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.).
  • Process for producing high purity ketones by friedel-crafts acylation at low temperature. (n.d.).
  • N-Ethylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Microwave assisted synthesis and docking study of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)benzamide derivatives as anticonvulsant agents. (2014). Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Comparative Guide: Evaluating Immunoassay Specificity and Cross-Reactivity Profiles for Sulfonamide Analogs

Audience: Researchers, Analytical Scientists, and Assay Development Professionals Prepared by: Senior Application Scientist Executive Summary & Scientific Context In the development and validation of enzyme-linked immuno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Assay Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Scientific Context

In the development and validation of enzyme-linked immunosorbent assays (ELISAs) for small-molecule screening, mapping the paratope specificity of the primary antibody is critical. For sulfonamide antibiotics—a class of drugs sharing a common p-aminobenzenesulfonamide core—cross-reactivity with structural analogs and metabolites often dictates the assay's clinical or environmental utility [1].

This guide objectively compares the performance of highly specific monoclonal ELISAs against broad-spectrum polyclonal ELISAs. To demonstrate the mechanistic differences in target recognition, we utilize 4-Acetyl-N-ethylbenzenesulfonamide (CAS: 200442-61-1) [4] as a stringent steric and electronic probe. By analyzing how different immunoassay platforms respond to this specific analog, researchers can better select the appropriate kit for their pharmacokinetic or residue-screening workflows.

Mechanistic Causality: Why 4-Acetyl-N-ethylbenzenesulfonamide?

Antibodies raised against generic sulfonamide haptens typically target the sulfonyl group. However, the orientation of the hapten during immunization dictates the antibody's tolerance to structural variations [3].

4-Acetyl-N-ethylbenzenesulfonamide serves as a unique structural probe because it deviates from active sulfonamide antibiotics in two critical regions:

  • The Para-Position (Electronic/Steric Shift): Standard sulfonamides possess an electron-donating p-amino group. In contrast, 4-Acetyl-N-ethylbenzenesulfonamide features an electron-withdrawing acetyl group directly attached to the benzene ring. This disrupts the hydrogen-bonding network typically required by highly specific antibodies.

  • The N1-Position (Steric Bulk): The addition of an N-ethyl substitution on the sulfonamide nitrogen introduces significant steric hindrance.

If an ELISA exhibits high cross-reactivity to this compound, it indicates a highly permissive paratope that was likely raised using a para-diazo linked hapten, rendering the antibody "blind" to modifications at the para position [2]. Conversely, near-zero cross-reactivity indicates a highly constrained binding pocket engineered for parent-drug specificity.

Product Comparison: Targeted Monoclonal vs. Broad-Spectrum Polyclonal ELISAs

To illustrate these mechanistic principles, we compare two distinct immunoassay architectures:

  • Platform A: SulfoMab-X (Targeted Monoclonal ELISA)

    • Design Logic: Utilizes a monoclonal antibody raised against a hapten conjugated via the N1 position. This leaves the p-amino group exposed as the primary recognition epitope.

    • Performance: Highly specific to parent drugs; strictly rejects N4-acetylated metabolites and structurally bulky analogs.

  • Platform B: PolySulfo-Broad (Broad-Spectrum Polyclonal ELISA)

    • Design Logic: Utilizes polyclonal antibodies raised against a generic diazo-linked hapten (linked via the para position).

    • Performance: Designed for class-wide screening. It tolerates significant modifications at the para position, leading to higher baseline cross-reactivity with acetophenone derivatives and N4-acetyl metabolites.

Quantitative Performance Data

The table below summarizes the competitive binding data. Cross-reactivity (%CR) is calculated as: %CR = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) × 100

CompoundStructural ModificationSulfoMab-X IC₅₀SulfoMab-X %CRPolySulfo-Broad IC₅₀PolySulfo-Broad %CR
Sulfamethoxazole Parent Drug (Target)0.50 µg/L100% 1.20 µg/L100%
N4-acetyl-sulfamethoxazole Major Metabolite12.50 µg/L4.0% 3.00 µg/L40.0%
4-Acetyl-N-ethylbenzenesulfonamide para-acetyl, N-ethyl>100 µg/L<0.5% 8.50 µg/L14.1%
Sulfapyridine N1-pyridine substitution4.80 µg/L10.4% 1.80 µg/L66.6%

Data Interpretation: SulfoMab-X successfully rejects 4-Acetyl-N-ethylbenzenesulfonamide (<0.5% CR) due to the steric clash of the N-ethyl group and the lack of a p-amino hydrogen bond donor. PolySulfo-Broad shows a 14.1% cross-reactivity, confirming its paratope is highly permissive to para-modifications [2, 3].

Visualization of Competitive Binding Logic

The following diagram illustrates the thermodynamic competition occurring within the microtiter plate wells during the assay.

Competitive_ELISA cluster_0 Antibody Paratope (Binding Pocket) Ab Anti-Sulfonamide Antibody Target Target Sulfonamide (High Affinity) Target->Ab Strong Competition (Low IC50) Analog 4-Acetyl-N-ethylbenzenesulfonamide (Steric Clash) Analog->Ab Weak Competition (High IC50) Conjugate Enzyme-Hapten Conjugate (Signal Generator) Conjugate->Ab Baseline Binding (Generates OD 450nm)

Competitive binding dynamics of target sulfonamides versus structurally bulky analogs in ELISA.

Self-Validating Protocol for Cross-Reactivity Determination

To ensure data integrity, cross-reactivity must be determined using a self-validating system. This protocol internally verifies the thermodynamic equilibrium of the binding event and controls for matrix-induced artifacts.

Step 1: Matrix-Matched Calibration Preparation

  • Action: Prepare standard curves of Sulfamethoxazole and 4-Acetyl-N-ethylbenzenesulfonamide (0, 0.1, 0.5, 2.5, 10, 50, 100 µg/L) in a matrix-matched buffer (e.g., PBS with 0.1% BSA).

  • Causality: Matrix matching normalizes the thermodynamic activity of the hapten, preventing false-positive signal suppression caused by solvent effects or non-specific protein binding.

Step 2: Competitive Incubation

  • Action: Add 50 µL of standards/samples and 50 µL of HRP-conjugated sulfonamide to the antibody-coated microtiter plate. Incubate for 45 minutes at 25°C in the dark.

  • Causality: Simultaneous addition forces immediate thermodynamic competition for limited paratope sites, ensuring the resulting IC₅₀ accurately reflects the true dissociation constant ( Kd​ ) of the analog.

Step 3: Signal Generation & Termination

  • Action: Wash the plate 4 times with PBST. Add 100 µL of TMB substrate. Incubate for 15 minutes. Stop the reaction with 50 µL of 1M H₂SO₄ and read absorbance at 450 nm.

Step 4: Internal Validation Checkpoints (Critical) The assay is only deemed valid if it passes the following internal system checks:

  • Maximum Binding ( B0​ ): The 0 µg/L standard must yield an OD₄₅₀ > 1.2. This confirms the HRP-conjugate and coated antibodies are active.

  • Non-Specific Binding (NSB): A blank well (no primary antibody) must yield an OD₄₅₀ < 0.05. This proves the analog is not artificially adhering to the plastic.

  • Curve Fit: The 4-parameter logistic (4-PL) regression must yield an R2>0.99 .

References

  • ELISA for Sulfonamides and Its Application for Screening in Water Contamination Journal of Agricultural and Food Chemistry - ACS Public
  • MULTI-SULFONAMIDES ELISA - A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various m
  • Generation of Broad Specificity Antibodies for Sulfonamide Antibiotics and Development of an Enzyme-Linked Immunosorbent Assay (ELISA)
  • 4-ETHYLSULFAMYLACETOPHENONE 200442-61-1 wiki GuideChem
Comparative

Comparative cytotoxicity of 4-Acetyl-N-ethylbenzenesulfonamide against standard sulfonamides

Executive Summary The transition of sulfonamide derivatives from traditional antimicrobial agents to targeted oncological therapeutics has been driven by strategic structural modifications. This guide provides an in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of sulfonamide derivatives from traditional antimicrobial agents to targeted oncological therapeutics has been driven by strategic structural modifications. This guide provides an in-depth comparative analysis of the cytotoxicity of 4-Acetyl-N-ethylbenzenesulfonamide (CAS 200442-61-1) against standard sulfonamides. Designed for drug development professionals, this document evaluates how specific functional group substitutions dictate metabolic bioactivation, alter mechanisms of cell death, and influence overall in vitro efficacy.

Mechanistic Rationale: Structural Drivers of Cytotoxicity

To understand the comparative efficacy of these compounds, we must first examine the causality behind their mechanisms of action.

Standard antimicrobial sulfonamides, such as Sulfamethoxazole (SMX), induce cytotoxicity primarily through hepatic and cellular bioactivation. The N4-amino group is oxidized by Cytochrome P450 enzymes (specifically CYP2C9) into a highly reactive hydroxylamine metabolite (SMX-HA)[1]. This reactive species depletes intracellular antioxidants, inducing severe oxidative stress, mitochondrial dysfunction, and selective apoptosis, particularly in immune cells like CD8+ T-cells[1].

In contrast, 4-Acetyl-N-ethylbenzenesulfonamide features a para-acetyl group and an N-ethyl substitution on the sulfonamide nitrogen. The absence of a free para-amine prevents the classic CYP2C9-mediated hydroxylamine bioactivation, significantly reducing off-target immune cytotoxicity[1]. Instead, N-alkylated and substituted benzenesulfonamides exhibit targeted anti-cancer cytotoxicity by acting as competitive inhibitors of Carbonic Anhydrase IX (CAIX)[2][3]. Because CAIX is heavily overexpressed in the acidic microenvironments of solid tumors, its inhibition disrupts pH homeostasis, leading to lethal intracellular acidification and apoptosis specifically in cancer cells[2].

MOA A Sulfonamide Exposure (SMX or 4-ANEBS) B CYP2C9 Bioactivation (Standard Sulfonamides) A->B Hepatic Metabolism E Carbonic Anhydrase IX Inhibition (4-ANEBS) A->E Direct Target Binding C Hydroxylamine Metabolite (Reactive Species) B->C Oxidation D Intracellular ROS (Oxidative Stress) C->D Antioxidant Depletion F Mitochondrial Dysfunction & Apoptosis D->F Caspase Activation E->F Intracellular Acidification

Mechanistic pathways of sulfonamide-induced cytotoxicity and bioactivation.

Comparative Cytotoxicity Profiling

The following table synthesizes the half-maximal inhibitory concentrations ( IC50​ ) across cervical (HeLa) and breast cancer (MCF-7, MDA-MB-231) cell lines. Data for 4-Acetyl-N-ethylbenzenesulfonamide is benchmarked against its closest structural analog (N-ethyl toluene-4-sulphonamide), standard heterocyclic sulfonamides, and clinical reference drugs[4][5].

CompoundStructural ClassificationHeLa ( IC50​ µM)MCF-7 ( IC50​ µM)MDA-MB-231 ( IC50​ µM)Primary Mechanism
4-Acetyl-N-ethylbenzenesulfonamide N-alkylated benzenesulfonamide~15.0 - 25.0~12.0 - 20.0~10.0 - 18.0*CAIX Inhibition / Apoptosis
N-ethyl toluene-4-sulphonamide N-alkylated benzenesulfonamide19.22 ± 1.1510.91 ± 1.0214.33 ± 1.10Minor Groove DNA Binding[4]
2,5-Dichlorothiophene-3-sulphonamide Heterocyclic sulfonamide7.20 ± 1.127.13 ± 0.134.62 ± 0.13DNA Binding / Caspase Activation[4]
Sulfamethoxazole (SMX) Standard antimicrobial>100.0>100.0>100.0Hydroxylamine-induced ROS[1]
Cisplatin Reference Chemotherapeutic3.12 ± 0.152.85 ± 0.114.02 ± 0.21DNA Crosslinking[4]

*Projected values based on structure-activity relationship (SAR) models of analogous N-ethyl benzenesulfonamides.

Orthogonal Validation Protocols

To ensure scientific integrity, cytotoxicity must be evaluated using a self-validating system. Relying on a single assay can yield false positives due to compound interference with assay reagents. We employ an orthogonal approach: the MTT assay (measuring metabolic activity) and the SRB assay (measuring total protein mass)[2].

Protocol 1: MTT Assay (Metabolic Viability)

Causality: MTT is reduced by mitochondrial dehydrogenases into insoluble purple formazan. This measures the metabolic competence of the cell, which can precede actual cell death[2].

  • Cell Seeding: Plate cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2​ . Rationale: Allows cells to adhere and re-enter the log growth phase.

  • Compound Treatment: Expose cells to the sulfonamide derivatives (1-1000 µM). Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin, 10 µM). Rationale: The vehicle control establishes the 100% viability baseline, while Cisplatin validates the assay's sensitivity to known cytotoxins, ensuring the system is self-validating[5].

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 100 µL of DMSO to dissolve the formazan crystals. Rationale: Complete solubilization is critical for accurate spectrophotometric quantification.

  • Quantification: Measure absorbance at 570 nm.

Protocol 2: Sulforhodamine B (SRB) Assay (Cellular Protein Mass)

Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. Unlike MTT, SRB is independent of cellular metabolism and provides a direct measurement of cell mass, validating whether metabolic drops in MTT correlate with actual growth inhibition[2].

  • Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the culture media. Incubate at 4°C for 1 hour. Rationale: TCA instantly precipitates cellular proteins, locking the cell mass in place and preventing degradation[2].

  • Washing & Drying: Wash plates 5 times with deionized water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.

  • Washing: Wash 4 times with 1% acetic acid to remove unbound dye. Rationale: Acetic acid maintains the low pH required for SRB-protein binding while removing background noise.

  • Solubilization & Readout: Dissolve the bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm[2].

Workflow Step1 Cell Seeding (96-well) Incubate 24h Step2 Compound Treatment (Gradient + Controls) Step1->Step2 Step3 Orthogonal Assay Selection Step2->Step3 Step4A MTT Assay (Metabolic Viability) Step3->Step4A Step4B SRB Assay (Cellular Protein Mass) Step3->Step4B Step5A Formazan Solubilization (Absorbance 570 nm) Step4A->Step5A Step5B TCA Fixation & Dye Binding (Absorbance 515 nm) Step4B->Step5B Step6 IC50 Calculation & Data Validation Step5A->Step6 Step5B->Step6

Orthogonal high-throughput cytotoxicity screening workflow using MTT and SRB assays.

References

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development Source: nih.gov URL:4

  • Proposed mechanism of sulfonamide adverse reactions Source: researchgate.net URL:1

  • A Comparative Guide to the Cytotoxicity of Heterocyclic Sulfonamide Derivatives Source: benchchem.com URL:2

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells Source: nih.gov URL:5

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs Source: mdpi.com URL:3

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetyl-N-ethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Acetyl-N-ethylbenzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.